(E)-Rilzabrutinib
Beschreibung
A flavonol glycoside found in many plants, including buckwheat; tobacco; forsythia; hydrangea; viola, etc. It has been used therapeutically to decrease capillary fragility.
Rutin is a natural product found in Camellia sinensis, Amaranthus hybridus, and other organisms with data available.
Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably rutin and esculin.
A flavonol glycoside found in many plants, including BUCKWHEAT; TOBACCO; FORSYTHIA; HYDRANGEA; VIOLA, etc. It has been used therapeutically to decrease capillary fragility.
See also: Quercetin (subclass of); Ginkgo (part of); Calendula Officinalis Flower (part of) ... View More ...
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXIBQEEMLURG-NVPNHPEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022326 | |
| Record name | Rutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.125 mg/mL | |
| Record name | Rutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
153-18-4 | |
| Record name | Rutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rutoside [INN:JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rutoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G06TVY3R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
| Record name | Rutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(E)-Rilzabrutinib: A Technical Guide to its Mechanism of Action in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-Rilzabrutinib (formerly PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1] This potent and selective inhibitor has demonstrated a broad range of effects on both the adaptive and innate immune systems, positioning it as a promising therapeutic agent for a variety of immune-mediated diseases.[1][2] Rilzabrutinib's primary mechanism of action is the disruption of key signaling pathways in immune cells that are dependent on BTK for their function. This includes the inhibition of B-cell activation and proliferation, the reduction of autoantibody production, and the suppression of inflammatory responses mediated by macrophages, mast cells, and basophils. Its unique reversible covalent binding to BTK allows for durable target engagement with a favorable safety profile, minimizing off-target effects. This technical guide provides an in-depth overview of the mechanism of action of this compound in immune cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: BTK Inhibition
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune cells. It is an essential component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell development, activation, and differentiation into antibody-producing plasma cells. In innate immune cells, BTK is involved in signaling downstream of Fc receptors (FcR), which are responsible for recognizing antibody-opsonized targets.
Rilzabrutinib is a highly selective inhibitor of BTK, with an IC50 of 1.3 nM. It forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to potent and sustained inhibition of its kinase activity. This targeted inhibition of BTK is the foundation of Rilzabrutinib's immunomodulatory effects.
Data Presentation: Quantitative Analysis of Rilzabrutinib's Activity
The following tables summarize the key quantitative data on the in vitro and cellular activity of this compound.
Table 1: In Vitro and Cellular Potency of Rilzabrutinib
| Parameter | Assay System | IC50 / Value | Reference |
| BTK Enzyme Inhibition | Biochemical Assay | 1.3 ± 0.5 nM (at 16 µM ATP) | |
| BTK Target Occupancy | Ramos B-cells | 8 ± 2 nM | |
| B-cell Activation (CD69 Expression) | Human Whole Blood | 126 ± 32 nM | |
| B-cell Proliferation | Human B-cells | 5 ± 2.4 nM | |
| BTK Occupancy Durability (18h washout) | Ramos B-cells | 72% | |
| BTK Occupancy Durability (18h washout) | Human PBMCs | 79% ± 2% |
Table 2: Kinase Selectivity of Rilzabrutinib
| Kinase | % Inhibition at 1 µM |
| BTK | >90% |
| RLK | >90% |
| TEC | >90% |
| BMX | >90% |
| BLK | >90% |
| ERBB4 | >90% |
| (Data from a panel of 251 kinases) |
Impact on Immune Cell Function and Signaling Pathways
B-Cell Activation and Antibody Production
Rilzabrutinib potently inhibits BCR-mediated signaling, which is critical for B-cell activation and the subsequent production of autoantibodies in many autoimmune diseases. By blocking BTK, Rilzabrutinib prevents the downstream signaling cascade that leads to the upregulation of activation markers like CD69 and ultimately inhibits B-cell proliferation and differentiation into antibody-secreting plasma cells.
Macrophage-Mediated Phagocytosis
In many autoimmune conditions, autoantibodies opsonize host cells, targeting them for destruction by phagocytic cells like macrophages. This process is often mediated by Fc gamma receptors (FcγR) on the macrophage surface. BTK is a key signaling molecule downstream of FcγR activation. Rilzabrutinib inhibits this FcγR-mediated signaling, thereby reducing the phagocytosis of antibody-coated cells.
Mast Cell and Basophil Degranulation
Mast cells and basophils are key effector cells in allergic and inflammatory responses. Their activation via the high-affinity IgE receptor (FcεRI) leads to the release of inflammatory mediators, such as histamine and cytokines, from their granules. BTK is essential for FcεRI-mediated signaling. Rilzabrutinib effectively inhibits this pathway, preventing the degranulation of mast cells and basophils and the subsequent release of inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
BTK Target Occupancy and Durability Assay in B-cells
-
Objective: To measure the potency and durability of Rilzabrutinib's binding to BTK in a human B-cell line.
-
Cell Line: Ramos B-cells (ATCC CRL-1596).
-
Procedure:
-
Ramos cells are treated with an eight-point, 3-fold dilution series of Rilzabrutinib, starting at 1 µM, for 1 hour. The final DMSO concentration is kept at 0.1% in all wells.
-
Following the 1-hour pretreatment with Rilzabrutinib, a BTK-selective biotinylated probe is added to the cells to measure BTK target occupancy by competitive binding.
-
For durability assessment, cells are treated with 1 µM Rilzabrutinib for 1 hour, then washed to remove the compound, and incubated in growth medium for 4 or 18 hours.
-
After the washout period, the cells are labeled with the biotinylated BTK-selective probe for 1 hour.
-
Cell lysates are prepared, and the binding of the probe is determined using a suitable detection method, such as AlphaScreen.
-
-
Data Analysis: The percentage of BTK occupancy is calculated by comparing the probe signal in the presence of Rilzabrutinib to the signal with no compound. The IC50 for BTK occupancy is determined from the dose-response curve.
B-cell Activation Assay in Human Whole Blood
-
Objective: To measure the functional activity of Rilzabrutinib in inhibiting BCR-driven activation of B-cells.
-
Method:
-
Human whole blood is pretreated for 1 hour at 37°C with eleven 3-fold serial dilutions of Rilzabrutinib, starting at a concentration of 5 µM.
-
The blood is then stimulated with 50 µg/ml of goat anti-human IgM F(ab')2 to engage the BCR.
-
The stimulated blood is incubated overnight for 18 hours at 37°C.
-
Following incubation, the cells are stained for 30 minutes with fluorescently labeled anti-CD20 and anti-CD69 antibodies.
-
-
Data Analysis: The expression of CD69 on the surface of CD20+ B-cells is measured by flow cytometry. The IC50 for the inhibition of B-cell activation is calculated from the dose-response curve.
Basophil IgE/FcεRI Activation Assay
-
Objective: To assess the inhibitory effect of Rilzabrutinib on IgE-mediated basophil activation.
-
Method:
-
Human whole blood from healthy donors is treated with ten 3-fold dilutions of Rilzabrutinib, starting at 10 µM, for 1 hour at 37°C. The final DMSO concentration is 0.1%.
-
Basophils are then activated with an anti-IgE antibody for 15 minutes in a 37°C water bath.
-
The activation reaction is stopped by the addition of EDTA.
-
-
Data Analysis: Basophil activation is assessed by measuring the expression of activation markers, such as CD63, on the cell surface using flow cytometry. The IC50 for the inhibition of basophil activation is determined.
Conclusion
This compound is a potent and selective reversible covalent inhibitor of BTK that demonstrates a multi-faceted mechanism of action across key immune cell lineages. By effectively inhibiting BTK-dependent signaling in B-cells, macrophages, mast cells, and basophils, Rilzabrutinib addresses several pathological processes that drive immune-mediated diseases. The preclinical data strongly support its clinical development for a broad array of autoimmune and inflammatory conditions. The detailed methodologies provided in this guide offer a framework for the continued investigation and understanding of Rilzabrutinib's immunomodulatory properties.
References
The Genesis of Rilzabrutinib (PRN1008): A Reversible Covalent BTK Inhibitor
South San Francisco, CA – Rilzabrutinib (formerly PRN1008), a novel, orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), has emerged as a significant therapeutic advancement for immune-mediated diseases.[1] Developed by Principia Biopharma, a Sanofi company, Rilzabrutinib's unique mechanism of action and favorable pharmacokinetic profile distinguish it from other BTK inhibitors, offering a targeted approach to modulating aberrant immune responses.[2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of Rilzabrutinib.
A Deliberate Design: Reversible Covalency
The discovery of Rilzabrutinib stemmed from a strategic effort to engineer a BTK inhibitor with the durability of a covalent binder and the safety profile of a reversible agent. Unlike first-generation irreversible covalent BTK inhibitors, which form a permanent bond with their target, Rilzabrutinib was designed with a cyanoacrylamide warhead that allows for a reversible covalent interaction with the cysteine residue (Cys481) in the active site of BTK. This innovative "tailored covalency" results in a prolonged residence time on the target, leading to sustained pharmacodynamic effects despite a short systemic half-life.
The synthesis of Rilzabrutinib involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. An alternative synthetic route has been described involving an E-configured cyanoacrylic acid intermediate. Salt formation studies have also been conducted to optimize the drug's properties, with the dimesylate salt being one of the forms generated.
Potent and Selective Inhibition of BTK
Rilzabrutinib demonstrates potent and highly selective inhibition of BTK. Preclinical studies have established its low nanomolar inhibitory activity against the BTK enzyme. This high selectivity is crucial for minimizing off-target effects and enhancing the drug's safety profile.
Table 1: Preclinical Potency and Selectivity of Rilzabrutinib
| Parameter | Value | Reference |
| BTK IC50 (enzymatic assay) | 1.3 ± 0.5 nM | |
| BTK Occupancy IC50 (Ramos B cell line) | 8 ± 2 nM | |
| Anti-IgM induced B cell proliferation IC50 | 5 ± 2.4 nM | |
| Anti-IgM induced B cell CD69 expression IC50 | 123 ± 38 nM | |
| Plaque-induced platelet aggregation IC50 | 0.16 µM |
Mechanism of Action: Dual Impact on Immune Pathways
Rilzabrutinib exerts its therapeutic effects by modulating key signaling pathways in both adaptive and innate immune cells. By inhibiting BTK, Rilzabrutinib effectively blocks B-cell receptor (BCR) signaling, which is critical for B-cell proliferation, differentiation, and the production of autoantibodies. Furthermore, it interferes with Fc receptor (FcR) signaling in myeloid cells such as macrophages, thereby reducing the phagocytosis of antibody-coated cells, a key pathological process in many autoimmune diseases.
Figure 1: Rilzabrutinib's Dual Mechanism of Action.
Pharmacokinetic Profile: Short Half-life, Long-lasting Effect
Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of Rilzabrutinib. It is rapidly absorbed following oral administration, with a relatively short terminal half-life. However, due to its slow dissociation from BTK, it achieves sustained target occupancy.
Table 2: Pharmacokinetic Parameters of Rilzabrutinib in Healthy Volunteers (Single Dose)
| Dose | Tmax (median, h) | t1/2 (mean, h) | Cmax (mean, ng/mL) | AUC0–∞ (mean, ng·h/mL) | Reference |
| 50 - 600 mg | 0.5 - 2.5 | 1.4 - 3.9 | Dose-dependent increase | Dose-dependent increase | |
| 400 mg | ~2.1 | 3.1 | 144 | 454 | |
| 400 mg + Ritonavir | - | - | 712 | 3800 |
Clinical Development and Efficacy in Immune Thrombocytopenia (ITP)
Rilzabrutinib has undergone extensive clinical evaluation for the treatment of persistent or chronic ITP. The pivotal Phase 3 LUNA 3 study demonstrated the efficacy and safety of Rilzabrutinib in this patient population.
Table 3: Key Efficacy and Safety Results from the LUNA 3 Study
| Endpoint | Rilzabrutinib (400 mg BID) | Placebo | p-value | Reference |
| Durable Platelet Response | 23% (31/133) | 0% (0/69) | < 0.0001 | |
| Overall Platelet Response (first 12 weeks) | 64% (85/133) | 32% (22/69) | - | |
| Median Time to First Platelet Response | 15 days | Not Achieved | - | |
| Reduction in Rescue Therapy Use | 52% reduction | - | 0.0007 | |
| Most Common Adverse Events (Grade 1/2) | Diarrhea (23%), Nausea (17%), Headache (8%), Abdominal Pain (6%) | - | - |
Experimental Protocols
BTK Target Occupancy Assay
The determination of BTK target occupancy is a critical pharmacodynamic endpoint in the development of BTK inhibitors. The following protocol outlines a method used in preclinical studies of Rilzabrutinib.
Figure 2: BTK Target Occupancy Assay Workflow.
Materials:
-
Human whole blood
-
Rilzabrutinib (or other test compound)
-
DMSO (vehicle control)
-
Ficoll-Paque
-
BODIPY-labeled BTK-selective probe
-
CelLytic M lysis buffer (or equivalent)
Procedure:
-
Treat whole blood samples with serial dilutions of Rilzabrutinib or DMSO control for 1 hour at 37°C in a 5% CO2 incubator.
-
Isolate peripheral blood mononuclear cells (PBMCs) from the treated whole blood using a Ficoll gradient centrifugation.
-
Incubate the isolated PBMCs with a BODIPY-labeled BTK-selective probe for 1 hour at 37°C in a 5% CO2 incubator. This probe will bind to any BTK that is not occupied by Rilzabrutinib.
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the amount of probe bound to BTK, typically using flow cytometry or a plate-based fluorescence reader.
-
The percent BTK occupancy is calculated by comparing the fluorescence signal from the Rilzabrutinib-treated samples to the vehicle-treated samples.
Conclusion
Rilzabrutinib represents a significant advancement in the targeted therapy of immune-mediated diseases. Its novel reversible covalent mechanism of action, coupled with its potent and selective inhibition of BTK, provides a strong rationale for its use in conditions such as ITP. The robust clinical data from the LUNA 3 study underscore its potential to address the unmet needs of patients with this and other autoimmune disorders. Further research and clinical development are ongoing to explore the full therapeutic potential of this promising molecule.
References
(E)-Rilzabrutinib: A Technical Guide to its Chemical Structure, Stereochemistry, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Rilzabrutinib is a potent and selective, orally bioavailable, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and pharmacological properties of this compound. It details the compound's mechanism of action, key quantitative data from preclinical and clinical studies, and the experimental protocols utilized in its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development and immunology.
Chemical Structure and Stereochemistry
This compound is a complex small molecule with specific stereochemical features that are crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | (2E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile |
| SMILES | CC(C)(N1CCN(CC1)C2COC2)C=C(C#N)C(=O)N3CCC--INVALID-LINK--n4c5c(c(n4)c6c(F)ccc(c6)Oc7ccccc7)N=CN=C5N |
| Molecular Formula | C₃₆H₄₀FN₉O₃ |
| Molecular Weight | 665.8 g/mol |
| CAS Number | 1575596-29-0 |
Stereochemistry: The stereochemistry of Rilzabrutinib is critical for its interaction with the BTK enzyme. The molecule possesses two key stereocenters:
-
A chiral center at the 3-position of the piperidine ring , which is in the (R)-configuration.
-
A double bond in the acrylamide moiety , which exists in the (E)-configuration.
These specific configurations ensure the precise orientation of the molecule within the BTK active site, facilitating its potent and selective inhibitory activity.
Mechanism of Action and Signaling Pathway
This compound is a second-generation BTK inhibitor that forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This interaction leads to the inhibition of BTK activity, which is a critical component of the B-cell receptor (BCR) signaling pathway.[1] BTK is also involved in the signaling of other immune cells, including macrophages.
The inhibition of BTK by Rilzabrutinib has two main consequences in the context of autoimmune diseases:
-
Inhibition of B-cell activation and proliferation: By blocking the BCR signaling pathway, Rilzabrutinib prevents the activation of B-cells, thereby reducing the production of autoantibodies that are pathogenic in many autoimmune diseases.
-
Inhibition of macrophage-mediated phagocytosis: Rilzabrutinib also inhibits Fc receptor (FcR) signaling in macrophages, a process that is dependent on BTK. This reduces the clearance of antibody-coated cells, such as platelets in immune thrombocytopenia (ITP).
The following diagram illustrates the signaling pathway affected by this compound:
Quantitative Data
Preclinical Data
Kinase Selectivity: this compound demonstrates high selectivity for BTK over other kinases. The IC50 values for a panel of kinases are summarized below.
| Kinase | IC50 (nM) |
| BTK | 1.3 |
| TEC | 0.8 |
| BMX | 1.0 |
| RLK | 1.2 |
| BLK | 6.3 |
| ERBB4 | 11 |
Data from a preclinical study assessing kinase inhibition.[2]
BTK Occupancy: In vitro studies have shown that Rilzabrutinib achieves rapid and durable occupancy of the BTK enzyme.
| Cell Type | Time Post-Washout | BTK Occupancy (%) |
| Ramos B cells | 18 hours | 72 |
| Human PBMCs | 18 hours | 79 ± 2 |
Data from in vitro BTK occupancy assays.[3]
Pharmacokinetic Data (Healthy Volunteers)
| Parameter | Single 400 mg Dose |
| Tmax (median, hours) | 2.0 |
| Cmax (mean, ng/mL) | 144 |
| AUC₀₋₂₄ (mean, ng*h/mL) | 1540 |
| Half-life (mean, hours) | 1.6 - 4.5 |
Pharmacokinetic parameters following a single oral dose in healthy adult subjects.[4]
Clinical Efficacy Data
Immune Thrombocytopenia (ITP) - Phase 3 LUNA3 Study:
| Endpoint | Rilzabrutinib (n=86) | Placebo (n=23) | p-value |
| Durable Platelet Response (%) | 23 | 0 | <0.0001 |
| Overall Platelet Response (%) | 65 | 33 | - |
| Median Time to First Platelet Response (days) | 36 | Not Achieved | <0.0001 |
Primary and key secondary endpoints from the pivotal LUNA 3 study in adults with persistent or chronic ITP.
Pemphigus Vulgaris - Phase 2 BELIEVE Study:
| Endpoint | Result |
| Control of Disease Activity (CDA) within 4 weeks (%) | 52 |
| Complete Response by Week 24 (%) | 22 |
Efficacy results from the Phase 2 proof-of-concept study in patients with pemphigus vulgaris.
Experimental Protocols
Synthesis of this compound
A detailed, multi-step synthesis is required to produce this compound with the correct stereochemistry. A general overview of a potential synthetic route is described in patent literature. One of the final steps involves a condensation reaction between 3-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidyl]-3-oxo-propanenitrile and 2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal in the presence of pyrrolidine and trimethylsilyl chloride in dichloromethane at 0-5 °C. The crude product is then purified to yield the final compound.
In Vitro BTK Occupancy Assay
This assay determines the extent and duration of BTK inhibition by Rilzabrutinib in cells.
Workflow Diagram:
Methodology:
-
Human whole blood is treated with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.
-
Peripheral blood mononuclear cells (PBMCs) are isolated from the treated blood using a Ficoll gradient.
-
The isolated PBMCs are then incubated with a biotinylated BTK-specific probe for 1 hour at 37°C. This probe competes with Rilzabrutinib for binding to BTK.
-
The cells are lysed, and the lysate is transferred to streptavidin-coated plates to capture the biotinylated probe that is bound to BTK.
-
The amount of captured BTK is detected using an anti-BTK antibody conjugated to a reporter molecule.
-
The signal is quantified, and the percentage of BTK occupancy by Rilzabrutinib is calculated by comparing the signal from treated cells to that of the control cells.
Collagen-Induced Arthritis (CIA) in Rats
This in vivo model is used to assess the anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.
Workflow Diagram:
Methodology:
-
Lewis rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Freund's complete adjuvant.
-
A booster immunization with collagen in incomplete Freund's adjuvant is administered 7 days later.
-
Upon the first signs of arthritis, animals are randomized into treatment groups and receive daily oral doses of this compound or vehicle.
-
The severity of arthritis is assessed regularly by measuring paw volume and assigning a clinical score.
-
At the end of the study, joints are collected for histopathological evaluation of inflammation, pannus formation, and bone erosion.
Conclusion
This compound is a highly selective and potent reversible covalent inhibitor of BTK with a well-defined chemical structure and stereochemistry. Its dual mechanism of action, inhibiting both B-cell activation and macrophage-mediated phagocytosis, has demonstrated significant therapeutic potential in clinical trials for immune-mediated diseases such as immune thrombocytopenia and pemphigus vulgaris. The favorable pharmacokinetic and safety profiles, combined with robust efficacy data, position this compound as a promising therapeutic agent. This technical guide provides a comprehensive summary of the key data and methodologies that underpin our current understanding of this novel BTK inhibitor.
References
- 1. EP4630003A1 - Methods for treating immune thrombocytopenia in subjects with cognitive impairment by administering rilzabrutinib - Google Patents [patents.google.com]
- 2. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and bioavailability of oral Rilzabrutinib
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Oral Rilzabrutinib
Introduction
Rilzabrutinib (also known as PRN1008 and SAR444671) is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in the pathways of B-cells and other immune cells, making it a key target for immunomodulatory therapies.[1][2] Rilzabrutinib is under investigation for various autoimmune and inflammatory conditions, most notably immune thrombocytopenia (ITP).[1] In ITP, the drug is thought to work through a dual mechanism: attenuating macrophage-mediated platelet destruction and reducing the production of pathogenic autoantibodies by inhibiting B-cell activation. This guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of oral Rilzabrutinib, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
Rilzabrutinib is characterized by rapid oral absorption and elimination, a short half-life, and low absolute bioavailability. Despite its transient systemic exposure, it achieves sustained and durable BTK occupancy in peripheral blood mononuclear cells over a 24-hour period.
Absorption
-
Rate and Extent of Absorption: Following oral administration, Rilzabrutinib is rapidly absorbed. The median time to reach maximum plasma concentration (Tmax) ranges from approximately 1.0 to 2.5 hours, depending on the formulation and dose. A study with a 400 mg oral tablet reported a median Tmax of about 2.0 hours, while a 300 mg oral solution resulted in a faster Tmax of 1.0 hour.
-
Bioavailability: The absolute oral bioavailability of Rilzabrutinib is low. A study determined the absolute bioavailability of a 400 mg oral tablet to be less than 5%.
-
Dose Proportionality: The maximum plasma concentration (Cmax) and area under the curve (AUC) of Rilzabrutinib increase proportionally with multiple doses ranging from 300 mg to 600 mg. However, at single doses above 600 mg, plasma exposure does not increase proportionally, suggesting dose-limited absorption.
-
Food Effect: The administration of Rilzabrutinib with a high-fat meal (approximately 1,000 calories, 50% from fat) has a moderate impact on its pharmacokinetics. Following a single 400 mg oral dose with a high-fat meal, the Cmax decreased by 31% and the AUC decreased by 20%. A moderate-fat meal was noted to delay absorption by about 1 hour with minimal impact on overall exposure.
Distribution
-
Volume of Distribution: Rilzabrutinib has a large volume of distribution. The volume of distribution at the terminal phase (Vz) after intravenous administration is 149 L.
-
Plasma Protein Binding: Rilzabrutinib is highly bound to human plasma proteins, with a binding percentage of 97.5%. The blood-to-plasma ratio is 0.786.
Metabolism
-
Primary Metabolic Pathway: Rilzabrutinib is predominantly metabolized by the cytochrome P450 (CYP) 3A4 enzyme.
-
Metabolites: The metabolites of Rilzabrutinib are reported to be pharmacologically inactive.
Excretion
-
Route of Elimination: The primary route of elimination for Rilzabrutinib and its metabolites is through the feces. Following a single oral dose of 300 mg of radiolabeled [14C]-rilzabrutinib, approximately 86-93% of the total radioactivity was recovered in the feces.
-
Urinary Excretion: A small fraction of the dose is excreted in the urine. Approximately 5% of the total radioactivity was recovered in urine. Unchanged Rilzabrutinib accounts for a very small portion of this, with about 0.03% to 3.02% of the dose excreted unchanged in the urine.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of oral Rilzabrutinib.
Table 1: Single-Dose Pharmacokinetic Parameters of Rilzabrutinib in Healthy Adults
| Dose and Condition | Formulation | Tmax (h, median) | Cmax (ng/mL, mean) | AUC0–∞ (ng·h/mL, mean) | t½ (h, mean) | Reference |
|---|---|---|---|---|---|---|
| 100 mg (fasted) | Not Specified | ~1.0 | - | - | 1.6 | |
| 400 mg (fasted) | Not Specified | ~2.1 | 144 | 454 | 3.1 | |
| 1200 mg (fasted) | Not Specified | ~3.0 | - | - | 3.2 | |
| 300 mg (fasted) | Oral Solution | 1.00 | - | - | 2.45 (geometric mean) | |
| 400 mg (fasted) | Oral Tablet | 2.03 | - | - | 3.20 (geometric mean) |
| 400 mg (high-fat meal) | Oral Tablet | - | ↓ 31% | ↓ 20% | - | |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life.
Table 2: Multiple-Dose and ADME Summary of Rilzabrutinib
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Steady-State PK (400 mg BID) | |||
| Cmax,ss | 150 ng/mL | In patients with ITP | |
| AUC24h,ss | 1540 ng·h/mL | In patients with ITP | |
| Accumulation Ratio | 1.3 - 1.6 | With twice-daily dosing | |
| ADME Parameters | |||
| Absolute Bioavailability | <5% | 400 mg oral tablet | |
| Volume of Distribution (Vz) | 149 L | Following IV administration | |
| Plasma Protein Binding | 97.5% | ||
| Primary Metabolism | CYP3A4 | ||
| % Dose in Feces | ~86-93% | As total radioactivity | |
| % Dose in Urine | ~5% | As total radioactivity |
| Apparent Clearance (CL/F) | 246 - 911 L/h | In patients with ITP | |
Cmax,ss: Steady-state maximum plasma concentration; AUC24h,ss: Steady-state area under the curve over 24 hours; ADME: Absorption, Distribution, Metabolism, Excretion; BID: Twice daily.
Table 3: Effect of a Potent CYP3A4 Inhibitor (Ritonavir) on Rilzabrutinib Pharmacokinetics
| Rilzabrutinib Dose | Co-administered Drug | Change in Rilzabrutinib Cmax | Change in Rilzabrutinib AUC0–∞ | Reference |
|---|---|---|---|---|
| 100 mg | Ritonavir 100 mg | 7-fold increase | 17-fold increase |
| 400 mg | Ritonavir 100 mg | 4.9-fold increase (from 144 to 712 ng/mL) | 8.4-fold increase (from 454 to 3800 ng·h/mL) | |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data.
Absolute Bioavailability and Mass Balance (AME) Study
A single-center, open-label, non-randomized, two-part Phase I study was conducted in healthy male participants to evaluate the absolute bioavailability and to characterize the absorption, metabolism, and excretion (AME) of Rilzabrutinib.
-
Part 1 (Absolute Bioavailability):
-
Objective: To determine the absolute oral bioavailability of a 400 mg Rilzabrutinib tablet.
-
Protocol: Eight healthy male subjects received a single oral dose of a 400 mg Rilzabrutinib tablet concomitantly with an intravenous (IV) microtracer dose of approximately 100 µg of [14C]-rilzabrutinib.
-
Sample Collection: Serial blood samples were collected to determine the plasma concentrations of both unlabeled Rilzabrutinib (from the oral dose) and [14C]-rilzabrutinib (from the IV dose).
-
Analysis: Plasma concentrations were measured using validated analytical methods. Absolute bioavailability was calculated as the ratio of the dose-normalized AUC from the oral administration to the AUC from the IV administration.
-
-
Part 2 (AME):
-
Objective: To characterize the absorption, metabolism, and excretion of Rilzabrutinib.
-
Protocol: Ten healthy male subjects received a single oral dose of 300 mg of [14C]-rilzabrutinib solution.
-
Sample Collection: Blood, urine, and feces were collected at predetermined intervals to measure the concentrations of total radioactivity and unchanged Rilzabrutinib. In a subset of subjects, bile was also collected.
-
Analysis: The total radioactivity in all matrices was measured to determine the mass balance and routes of excretion. Metabolite profiling was conducted to identify the metabolic pathways.
-
Food Effect Study
A Phase 1, cross-over study was designed to evaluate the effect of food on the bioavailability of Rilzabrutinib formulations in healthy participants.
-
Objective: To assess the impact of a high-fat meal on the rate and extent of Rilzabrutinib absorption.
-
Protocol: Healthy subjects received a single oral 400 mg dose of Rilzabrutinib on two separate occasions: once under fasted conditions (overnight fast) and once following a standardized high-fat breakfast. A washout period separated the two dosing periods.
-
Sample Collection: Serial blood samples were collected over 24 hours post-dose during each period.
-
Analysis: Plasma concentrations of Rilzabrutinib were determined, and key PK parameters (Cmax, AUC, Tmax) were calculated and compared between the fed and fasted states to quantify the food effect.
Visualizations
Signaling Pathway Inhibition
References
A Technical Guide to the Preclinical Profile of Rilzabrutinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rilzabrutinib (formerly PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the treatment of immune-mediated diseases.[1][2] BTK is a critical signaling enzyme in both adaptive and innate immune cells, including B cells, macrophages, mast cells, and basophils.[1][2] By targeting BTK, rilzabrutinib modulates multiple pathogenic pathways, including B-cell receptor (BCR) and Fc receptor (FcR) signaling, thereby reducing autoantibody production and inhibiting inflammatory responses.[3] Its unique reversible covalent binding mechanism allows for high selectivity, a long residence time on the BTK target, and sustained pharmacodynamic effects despite low systemic exposure and a short plasma half-life. This preclinical technical guide summarizes the key in vitro and in vivo data, details relevant experimental methodologies, and visualizes the core mechanisms and workflows associated with rilzabrutinib's development.
Mechanism of Action and Kinase Selectivity
Rilzabrutinib is designed to form a reversible covalent bond with a non-catalytic cysteine residue (Cys481) within the active site of BTK. This "Tailored Covalency" results in a rapid on-rate and a slow off-rate, leading to prolonged and durable inhibition of BTK activity. Unlike irreversible inhibitors, this reversibility is thought to mitigate the risk of permanent off-target modification and associated toxicities.
Signaling Pathway Inhibition
Rilzabrutinib potently blocks downstream signaling from both B-cell receptors (BCR) and Fc receptors (FcγR and FcεR), which are central to the pathophysiology of many autoimmune diseases. In B cells, this leads to reduced activation and proliferation, and consequently, decreased production of pathogenic autoantibodies. In myeloid cells like macrophages, basophils, and mast cells, rilzabrutinib inhibits FcR-mediated activation, phagocytosis, and the release of inflammatory mediators.
Kinase Inhibition Profile
Rilzabrutinib demonstrates high selectivity for BTK. In a broad kinase panel screening, it displayed potent activity against a very limited number of kinases, minimizing the potential for off-target effects.
Table 1: In Vitro Kinase Inhibition Profile of Rilzabrutinib
| Kinase Target | IC50 (nM) | Kinases with >90% Inhibition at 1 µM |
|---|---|---|
| BTK | 1.3 | BTK |
| RLK (TXK) | <10 | RLK |
| TEC | <10 | TEC |
| BMX | <10 | BMX |
| BLK | <10 | BLK |
| ERBB4 | Not specified | ERBB4 |
| ITK | Residence Time: 44 min | - |
| EGFR | No activity reported | - |
Data compiled from multiple preclinical studies.
In Vitro Cellular Activity
Rilzabrutinib's inhibitory effects on BTK translate to potent functional activity across various immune cell types without inducing cell death.
B-Cell Function
Rilzabrutinib effectively inhibits BCR-dependent B-cell proliferation and the production of both IgM and IgG antibodies.
Table 2: Rilzabrutinib Activity in Cellular B-Cell Assays
| Assay | Endpoint Measured | IC50 (nM) |
|---|---|---|
| B-Cell Activation | anti-IgM induced CD69 expression | Potent inhibition reported |
| T-cell Dependent IgG Production | IgG levels (anti-CD40 + IL-21 stim.) | 20 ± 20 |
| T-cell Dependent IgM Production | IgM levels (anti-CD40 + IL-21 stim.) | 800 ± 1000 |
Innate Immune Cell Function
The compound also demonstrates potent inhibition of FcR signaling in basophils, mast cells, and macrophages. This activity is crucial for its therapeutic effect in diseases driven by autoantibody-mediated phagocytosis or mast cell degranulation.
Table 3: Rilzabrutinib Activity in Innate Immune Cell Assays
| Cell Type | Pathway | Endpoint Measured | Result |
|---|---|---|---|
| Human Basophils | FcεR (IgE-mediated) | Degranulation (CD63 expression) | Potent inhibition |
| Macrophages | FcγR | Phagocytosis of antibody-coated cells | Inhibition reported |
| Platelets | GPVI / CLEC-2 | Platelet Aggregation | No significant interference with normal platelet aggregation |
In Vivo Preclinical Efficacy
Rilzabrutinib has demonstrated significant, dose-dependent efficacy in multiple rodent and canine models of immune-mediated diseases.
Logical Relationship: Pharmacokinetics and Pharmacodynamics
A key feature of rilzabrutinib is its ability to achieve sustained target occupancy and biological effect despite having a short plasma half-life (~3-4 hours). This is attributed to the long residence time of the drug on the BTK enzyme, a direct result of its reversible covalent binding mechanism.
Efficacy in Animal Models
Rilzabrutinib has shown protective and therapeutic effects across various models of autoimmune disease.
Table 4: Summary of Rilzabrutinib Efficacy in In Vivo Models
| Disease Model | Species | Key Findings |
|---|---|---|
| Collagen-Induced Arthritis (CIA) | Rat | Dose-dependent improvement in clinical scores and joint pathology. |
| Immune Thrombocytopenia (ITP) | Mouse | Significant, dose-dependent prevention of platelet loss. |
| Antibody-Induced Nephritis | Mouse | Protection against kidney damage. |
| Arthus Reaction | Rat | Blockade of autoantibody-mediated FcγR signaling. |
| Pemphigus Foliaceus | Canine | Rapid clinical improvement and substantial/complete disease control. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are overviews of key experimental protocols used in the evaluation of rilzabrutinib.
In Vitro Kinase and Cellular Assays
-
Kinase Selectivity Screen: Rilzabrutinib (e.g., at 1 µM) is incubated with a large panel of recombinant kinases (e.g., 251 kinases) in an ATP-competitive enzymatic inhibition assay. The percentage of inhibition is measured, and for kinases showing significant inhibition (>50%), a full dose-response curve is generated to determine the IC50 value.
-
B-Cell Antibody Production Assay: Primary B cells are isolated and stimulated with T-cell dependent activators (e.g., anti-CD40 and IL-21). The cells are cultured in the presence of varying concentrations of rilzabrutinib. After a set incubation period (e.g., 72-96 hours), supernatants are collected, and the concentrations of secreted IgG and IgM are quantified using ELISA.
-
Basophil Activation Test (BAT): Whole human blood is incubated with an IgE-receptor cross-linking agent in the presence of rilzabrutinib or vehicle control. Following stimulation, red blood cells are lysed, and the remaining leukocytes are stained with fluorescent antibodies against surface markers (e.g., CD203c for basophils and CD63 as a marker of degranulation). The percentage of activated (CD63+) basophils is then quantified using flow cytometry.
In Vivo Study Workflow: Collagen-Induced Arthritis (CIA) Model
The CIA model is a standard preclinical model for rheumatoid arthritis. The workflow involves inducing the disease and then administering the therapeutic agent to assess its effect on disease progression.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease. [escholarship.org]
- 3. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
(E)-Rilzabrutinib: A Technical Guide to a Reversible Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Rilzabrutinib is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in various immune cells.[1] Developed for the treatment of immune-mediated diseases, rilzabrutinib's unique mechanism of action offers a differentiated profile compared to first-generation, irreversible BTK inhibitors.[2][3] This technical guide provides an in-depth overview of rilzabrutinib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its characterization.
Mechanism of Action
Rilzabrutinib's therapeutic effect stems from its ability to modulate the immune system by inhibiting BTK. BTK is a key enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are crucial for the activation, proliferation, and differentiation of B-cells and other immune cells like macrophages and mast cells.[3][4] By blocking BTK, rilzabrutinib can impede the production of autoantibodies by B-cells and the phagocytosis of antibody-coated cells by macrophages, two processes central to the pathophysiology of many autoimmune diseases.
The molecule is designed with a "tailed covalency" that allows it to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to potent and sustained inhibition. However, this bond is reversible, which is a key distinguishing feature. This reversibility, combined with a high selectivity for BTK, is intended to minimize off-target effects and the associated toxicities observed with irreversible BTK inhibitors, such as bleeding events due to the inhibition of other kinases like Tec that are involved in platelet aggregation.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Potency and Selectivity of Rilzabrutinib
| Parameter | Value | Cell Line/Assay Type | Reference |
| BTK IC50 | 1.3 nM | In vitro enzyme assay | |
| BTK (C481S mutant) IC50 | 1.2 nM | In vitro cell model | |
| Tec IC50 | 0.8 nM | In vitro enzyme assay | |
| Kinase Selectivity | >90% inhibition of 6 out of 251 kinases at 1 µM | Kinase panel screening | |
| Plaque-induced Platelet Aggregation IC50 | 0.16 µM | Multiple electrode aggregometry |
Table 2: Clinical Efficacy of Rilzabrutinib in Immune Thrombocytopenia (ITP) - LUNA 3 Phase III Study
| Endpoint | Rilzabrutinib (400 mg twice daily) | Placebo | p-value | Reference |
| Durable Platelet Response | 23% | 0% | <0.0001 | |
| Overall Platelet Response | 64% | 32% | - | |
| Median Time to First Platelet Response (in responders) | 15 days | Not Achieved | - | |
| Reduction in Rescue Therapy Use | 52% reduction | - | 0.0007 | |
| Improvement in Bleeding Scores (Week 25) | Significant improvement | - | 0.0006 | |
| Improvement in Physical Fatigue (Week 25) | Significant improvement | - | 0.0003 |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway and Rilzabrutinib's Point of Intervention
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: LanthaScreen™ Kinase Binding Assay
Caption: Workflow for determining rilzabrutinib's binding affinity to BTK.
Experimental Workflow: Western Blot for BTK Signaling
Caption: Workflow for assessing rilzabrutinib's effect on BTK phosphorylation.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay for Rilzabrutinib
This protocol is adapted for the characterization of inhibitors like rilzabrutinib against BTK.
1. Reagent Preparation:
- 1X Kinase Buffer A: Prepare a 1X solution from the 5X stock by diluting with distilled H2O.
- Test Compound (Rilzabrutinib): Prepare a serial dilution of rilzabrutinib in 1X Kinase Buffer A with a final DMSO concentration of 3%.
- Kinase/Antibody Mixture: Dilute the BTK enzyme and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A to 3X the final desired concentration.
- Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer to 3X the final desired concentration in 1X Kinase Buffer A.
2. Assay Procedure:
- Add 5 µL of the rilzabrutinib serial dilutions to a low-volume 384-well plate.
- Add 5 µL of the kinase/antibody mixture to each well.
- Initiate the reaction by adding 5 µL of the tracer solution to each well.
- Cover the plate and incubate for 1 hour at room temperature, protected from light.
3. Data Acquisition and Analysis:
- Read the plate using a TR-FRET-compatible plate reader.
- Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).
- Plot the emission ratio against the logarithm of the rilzabrutinib concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve with a variable slope.
Western Blot Analysis of BTK Phosphorylation
This protocol allows for the assessment of rilzabrutinib's inhibitory effect on BTK activation in a cellular context.
1. Cell Culture and Treatment:
- Culture a suitable B-cell line (e.g., Ramos cells) in appropriate media.
- Treat the cells with varying concentrations of rilzabrutinib (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
- Stimulate the B-cell receptor pathway to induce BTK autophosphorylation by adding anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C.
2. Cell Lysis and Protein Quantification:
- Harvest the cells by centrifugation and wash with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
- Normalize protein lysates to the same concentration, add SDS-PAGE loading buffer, and denature by boiling.
- Separate the proteins by size on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% BSA or non-fat milk in TBST for at least 1 hour.
- Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK Y223) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again to remove unbound secondary antibody.
5. Detection and Analysis:
- Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imaging system.
- For normalization, the membrane can be stripped and re-probed with an antibody for total BTK.
Flow Cytometry for B-Cell Activation Markers
This protocol can be used to evaluate the effect of rilzabrutinib on B-cell activation by measuring the expression of cell surface markers.
1. B-Cell Isolation and Culture:
- Isolate B-cells from peripheral blood mononuclear cells (PBMCs) or a spleen using a B-cell isolation kit.
- Resuspend the purified B-cells in complete RPMI 1640 medium to a concentration of 1 x 10^6 cells/mL.
2. Cell Treatment and Stimulation:
- Treat the B-cells with different concentrations of rilzabrutinib and a vehicle control.
- Add a B-cell stimulus (e.g., anti-IgM, anti-CD40, or CpG) to the cell suspension.
- Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.
3. Staining for Flow Cytometry:
- Harvest the cells and transfer them to FACS tubes.
- Wash the cells with FACS buffer (PBS with 1-2% FBS).
- Resuspend the cell pellet in FACS buffer containing fluorochrome-conjugated antibodies against B-cell markers (e.g., B220 or CD19) and activation markers (e.g., CD69, CD86).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer to remove unbound antibodies.
4. Data Acquisition and Analysis:
- Resuspend the final cell pellet in FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data by first gating on the B-cell population (e.g., B220 or CD19 positive) and then quantifying the percentage of cells expressing the activation markers.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action as a reversible covalent BTK inhibitor. Its high selectivity and reversible binding profile are designed to offer a favorable safety and tolerability profile while maintaining potent immunomodulatory activity. The preclinical and clinical data, particularly from the LUNA 3 trial in ITP, demonstrate its potential to provide significant clinical benefit in immune-mediated diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of rilzabrutinib and other similar molecules in the drug development pipeline.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. What is the therapeutic class of Rilzabrutinib? [synapse.patsnap.com]
- 3. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Rilzabrutinib: A Technical Guide to its Role in B-Cell Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Its unique mechanism of action, characterized by a long residence time on BTK with low systemic exposure, allows for potent and selective inhibition of B-cell activation and downstream inflammatory processes.[2][3] This technical guide provides an in-depth analysis of Rilzabrutinib's mechanism of action, its impact on BCR and other immune cell signaling pathways, a compilation of key quantitative data, and detailed protocols for essential experimental assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating BTK inhibitors and their therapeutic applications in immune-mediated diseases.
Introduction to this compound
Rilzabrutinib is a highly selective and potent BTK inhibitor designed for the treatment of immune-mediated diseases.[4] Unlike first-generation irreversible BTK inhibitors, Rilzabrutinib's reversible covalent binding to cysteine 481 in the ATP-binding site of BTK offers a distinct pharmacological profile.[5] This allows for sustained target engagement while minimizing off-target effects, a crucial attribute for therapies targeting chronic inflammatory and autoimmune conditions. Preclinical and clinical studies have demonstrated its efficacy in modulating the activity of B-cells and other innate immune cells, including macrophages, mast cells, and basophils, without inducing cell death.
The B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK
The B-cell receptor signaling cascade is fundamental for B-cell development, activation, proliferation, and differentiation into antibody-producing plasma cells. Antigen binding to the BCR initiates a series of intracellular signaling events, with BTK playing a pivotal role.
Upon antigen engagement, the BCR clusters, leading to the activation of Src family kinases such as LYN and SYK. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR's associated CD79A and CD79B signaling molecules. This phosphorylation creates docking sites for SYK, which, upon activation, phosphorylates key adaptor proteins, including SLP-65 (BLNK). This leads to the formation of a "signalosome" complex that recruits and activates downstream effectors.
One of the most critical downstream effectors is Phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for both BTK and its activator, Phospholipase C gamma 2 (PLCγ2), bringing them into close proximity. Activated BTK then phosphorylates and activates PLCγ2. Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of transcription factors such as NF-κB and NFAT, which drive the expression of genes essential for B-cell activation, proliferation, and survival.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of BTK. It forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively blocking its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, most notably PLCγ2. By disrupting this critical step, Rilzabrutinib effectively halts the entire downstream cascade that leads to B-cell activation, proliferation, and the production of autoantibodies.
Beyond the BCR pathway in B-cells, BTK is also a crucial signaling component in other immune cells. In macrophages, BTK is involved in Fcγ receptor (FcγR)-mediated signaling, which is responsible for the phagocytosis of antibody-coated cells, such as platelets in immune thrombocytopenia (ITP). Rilzabrutinib inhibits this process, thereby reducing the destruction of platelets. Additionally, Rilzabrutinib has been shown to inhibit IgE-mediated, FcεR-dependent immune mechanisms in basophils and mast cells.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of Rilzabrutinib
| Parameter | Value | Cell/System | Comments |
| BTK IC50 | 1.3 ± 0.5 nM | Enzyme Assay (16 µM ATP) | Potent inhibition of BTK enzymatic activity. |
| 3.1 ± 0.7 nM | Enzyme Assay (160 µM ATP) | ATP-competitive inhibition. | |
| 9.8 ± 0.7 nM | Enzyme Assay (800 µM ATP) | ATP-competitive inhibition. | |
| BTK Occupancy IC50 | 8 ± 2 nM | Ramos B Cells | Potent target engagement in a B-cell line. |
| Other Kinase IC50 | |||
| TEC | 0.8 ± 0.1 nM | Enzyme Assay | |
| BMX | 1.0 ± 0.1 nM | Enzyme Assay | |
| RLK | 1.2 ± 0.3 nM | Enzyme Assay | |
| BLK | 6.3 ± 0.7 nM | Enzyme Assay | |
| B-Cell Function IC50 | |||
| B-Cell Proliferation | 5 ± 2.4 nM | Human B-Cells (BCR-induced) | Inhibition of B-cell functional response. |
| CD69 Expression | 126 ± 32 nM | Human B-Cells | Inhibition of B-cell activation marker. |
| Platelet Aggregation IC50 | |||
| Plaque-induced | 0.16 µM | Human Platelets |
Table 2: Clinical Efficacy of Rilzabrutinib in Immune Thrombocytopenia (ITP) - LUNA 3 Phase 3 Study
| Endpoint | Rilzabrutinib (n=133) | Placebo (n=69) | p-value |
| Durable Platelet Response | 23% | 0% | <0.0001 |
| Overall Platelet Response | 65% | 33% | N/A |
| Median Time to First Response | 15 days | Not Reached | N/A |
| Reduction in Rescue Therapy Use | 52% reduction | N/A | 0.0007 |
Durable Platelet Response was defined as a platelet count greater than 50,000/microliter for at least eight of the last 12 weeks of the 24-week treatment period.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Rilzabrutinib are provided below.
LanthaScreen™ Eu Kinase Binding Assay for BTK
This assay is used to determine the binding affinity (IC50) of inhibitors to BTK.
Materials:
-
BTK enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (Rilzabrutinib)
-
384-well plate
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in Kinase Buffer A.
-
Prepare a mixture of BTK kinase and Eu-anti-tag antibody in Kinase Buffer A.
-
Prepare the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.
-
-
Assay Assembly:
-
To each well of a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
-
Data Analysis:
-
The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase.
-
Plot the FRET signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
BTK Occupancy Assay in Ramos B Cells
This assay measures the percentage of BTK enzyme that is bound by an inhibitor within a cell.
Materials:
-
Ramos B cells
-
Rilzabrutinib
-
Biotinylated covalent BTK probe
-
Cell lysis buffer
-
Streptavidin-coated ELISA plates
-
Anti-BTK antibody
-
HRP-conjugated secondary antibody
-
Substrate for HRP
Procedure:
-
Cell Treatment:
-
Culture Ramos B cells to the desired density.
-
Treat the cells with a range of concentrations of Rilzabrutinib for a specified time (e.g., 1 hour). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells to remove excess compound.
-
Lyse the cells to release intracellular proteins.
-
-
Probe Labeling:
-
Incubate the cell lysates with a biotinylated covalent BTK probe. This probe will bind to any BTK that is not already occupied by Rilzabrutinib.
-
-
ELISA:
-
Add the lysates to streptavidin-coated ELISA plates. The biotinylated probe-bound BTK will be captured on the plate.
-
Wash the plates to remove unbound proteins.
-
Add a primary antibody that specifically recognizes BTK.
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add the HRP substrate to develop a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
The signal is proportional to the amount of unoccupied BTK.
-
Calculate the percentage of BTK occupancy for each Rilzabrutinib concentration relative to the vehicle control.
-
B-Cell Activation Assay (CD69 Expression)
This assay assesses the ability of an inhibitor to block the early stages of B-cell activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells
-
Anti-IgM antibody (for BCR stimulation)
-
Rilzabrutinib
-
Fluorochrome-conjugated antibodies against CD19 (B-cell marker) and CD69 (activation marker)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
-
Inhibitor Pre-incubation:
-
Pre-incubate the cells with various concentrations of Rilzabrutinib for a specified time.
-
-
B-Cell Stimulation:
-
Stimulate the B-cells by adding anti-IgM antibody to cross-link the BCR.
-
Incubate for a period sufficient to induce CD69 expression (e.g., 18-24 hours).
-
-
Staining:
-
Wash the cells and stain with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD19-positive B-cell population.
-
Determine the percentage of CD19+ cells that are also CD69-positive in each treatment condition.
-
Calculate the IC50 of Rilzabrutinib for the inhibition of CD69 expression.
-
Conclusion
This compound is a promising therapeutic agent for a range of immune-mediated diseases, owing to its potent and selective inhibition of BTK. Its reversible covalent mechanism of action provides a favorable safety and pharmacodynamic profile. By effectively blocking key signaling pathways in both B-cells and innate immune cells, Rilzabrutinib addresses multiple pathological processes involved in autoimmunity and inflammation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of Rilzabrutinib and other BTK inhibitors.
References
- 1. ulab360.com [ulab360.com]
- 2. researchgate.net [researchgate.net]
- 3. A Flow Cytometry-Based Strategy to Identify and Express IgM from VH1-69+ Clonal Peripheral B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antigen Extraction and B Cell Activation Enable Identification of Rare Membrane Antigen Specific Human B Cells [frontiersin.org]
- 5. Utility of flow cytometric detection of CD69 expression as a rapid method for determining poly- and oligoclonal lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
(E)-Rilzabrutinib's Kinase Selectivity: A Deep Dive into On- and Off-Target Activities
For Immediate Release
This technical guide provides a comprehensive analysis of the kinase selectivity profile of (E)-Rilzabrutinib (PRN1008), an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK). Developed for the treatment of immune-mediated diseases, Rilzabrutinib's efficacy and safety profile are intrinsically linked to its high selectivity for BTK and minimal off-target kinase interactions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative kinase inhibition data, the experimental methodologies employed, and the key signaling pathways involved.
Executive Summary
This compound is a potent and highly selective inhibitor of Bruton's tyrosine kinase, a critical mediator in B-cell and myeloid cell signaling pathways. Extensive kinase profiling has demonstrated that Rilzabrutinib exhibits a clean off-target profile, with significant inhibition observed for only a small number of other kinases at therapeutic concentrations. This high degree of selectivity is attributed to its unique reversible covalent binding mechanism. This guide summarizes the publicly available data on Rilzabrutinib's kinase selectivity, providing a valuable resource for understanding its mechanism of action and potential therapeutic applications.
Rilzabrutinib's Target Selectivity Profile
Rilzabrutinib was designed to maximize potency against BTK while minimizing interactions with other kinases, thereby reducing the potential for off-target side effects. The primary evidence for its selectivity comes from a comprehensive kinase screen of 251 kinases.
Kinome Scan Profiling
In a broad enzymatic inhibition panel, Rilzabrutinib was screened at a concentration of 1 µM. The results demonstrated a high degree of selectivity, with greater than 90% inhibition observed for only six out of 251 kinases.[1]
Quantitative Inhibition of Key Kinases
For the kinases that showed significant inhibition in the initial screen, half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of Rilzabrutinib against these targets. The results highlight a substantial therapeutic window between the inhibition of BTK and off-target kinases.
| Kinase Target | Kinase Family | IC50 (nM) | Reference |
| BTK | Tec | 1.3 ± 0.5 | [1] |
| TEC | Tec | 0.8 ± 0.1 | [1] |
| BMX | Tec | 1.0 ± 0.1 | [1] |
| RLK (TXK) | Tec | 1.2 ± 0.3 | [1] |
| BLK | Src | 6.3 ± 0.7 | |
| ERBB4 | ErbB | >90% inhibition at 1µM |
Experimental Protocols
The kinase selectivity data for Rilzabrutinib was generated using established and validated biochemical assays.
Kinase Inhibition Assays (KINOMEscan™)
The primary kinase selectivity profiling of Rilzabrutinib was conducted using a competitive binding assay platform, such as KINOMEscan™.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified.
-
Methodology:
-
Kinases are produced as fusions with a DNA tag.
-
The kinase-DNA fusion is incubated with the test compound (Rilzabrutinib) and an immobilized ligand.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
The results are reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control.
-
-
IC50 Determination: For kinases showing significant inhibition (typically >50%) in the initial screen, dose-response curves are generated by testing a range of inhibitor concentrations. The IC50 value is then calculated by fitting the data to a four-parameter logistic equation.
Cellular BTK Occupancy Assay
To assess the engagement of Rilzabrutinib with its target in a cellular context, a BTK occupancy assay is employed.
-
Principle: This assay measures the ability of Rilzabrutinib to bind to BTK within cells, thereby preventing the binding of a subsequently added probe.
-
Methodology:
-
Cells expressing BTK (e.g., B-cell lines) are incubated with varying concentrations of Rilzabrutinib.
-
After incubation, a biotinylated, irreversible BTK ligand is added to the cells. This probe will bind to any BTK that is not occupied by Rilzabrutinib.
-
The cells are lysed, and the biotinylated BTK is captured on a streptavidin-coated plate.
-
The amount of captured biotinylated BTK is detected using an anti-BTK antibody conjugated to a reporter enzyme.
-
A decrease in the signal indicates an increase in BTK occupancy by Rilzabrutinib.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of Rilzabrutinib's action and the experimental procedures, the following diagrams are provided.
B-Cell Receptor (BCR) Signaling Pathway
Rilzabrutinib's primary therapeutic effect is mediated through the inhibition of the B-cell receptor signaling pathway.
Caption: Rilzabrutinib inhibits BTK in the BCR signaling pathway.
Fc Receptor (FcR) Signaling Pathway
Rilzabrutinib also modulates immune responses by inhibiting BTK in the Fc receptor signaling pathway in myeloid cells.
Caption: Rilzabrutinib blocks FcR-mediated signaling by inhibiting BTK.
KINOMEscan™ Experimental Workflow
The following diagram illustrates the general workflow of a KINOMEscan™ assay used for profiling kinase inhibitors.
Caption: Workflow of the KINOMEscan™ competitive binding assay.
Conclusion
The comprehensive kinase selectivity profiling of this compound confirms its high affinity and specificity for its intended target, Bruton's tyrosine kinase. The minimal off-target activity, as demonstrated by kinome-wide screening and IC50 determinations, underscores the rational design of this reversible covalent inhibitor. This favorable selectivity profile is a key contributor to its observed efficacy and safety in clinical studies for various immune-mediated diseases. The detailed data and methodologies presented in this guide provide a valuable resource for the scientific community engaged in the research and development of novel kinase inhibitors.
References
(E)-Rilzabrutinib: A Technical Deep Dive into its Immunomodulatory Effects on Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Rilzabrutinib is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in both innate and adaptive immune pathways.[1][2] This technical guide provides an in-depth analysis of the mechanism of action and immunological effects of this compound, drawing from key preclinical and clinical data. Rilzabrutinib has demonstrated potent inhibitory effects on B-cell activation, proliferation, and antibody production, key components of the adaptive immune response.[3][4] Concurrently, it effectively modulates innate immunity by inhibiting Fc receptor (FcR)-mediated signaling in macrophages, neutrophils, mast cells, and basophils, thereby reducing phagocytosis, degranulation, and the release of inflammatory mediators.[3] This dual action on both arms of the immune system underscores its therapeutic potential in a range of immune-mediated diseases. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and its Target: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial downstream signaling molecule for the B-cell receptor (BCR) and various Fc receptors (FcRs) on myeloid cells. As such, BTK plays a pivotal role in the activation, proliferation, and differentiation of B lymphocytes, as well as the effector functions of innate immune cells including macrophages, neutrophils, mast cells, and basophils. Dysregulation of BTK signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.
This compound (formerly PRN1008) is a novel, orally available, reversible covalent inhibitor of BTK. Its unique mechanism of action allows for high selectivity and sustained target occupancy while minimizing off-target effects. By targeting BTK, rilzabrutinib offers a therapeutic strategy that can simultaneously address both the adaptive and innate immune drivers of autoimmune and inflammatory disorders.
Effects on Adaptive Immunity
Rilzabrutinib profoundly impacts the adaptive immune system, primarily through its potent inhibition of B-cell functions.
Inhibition of B-Cell Activation and Proliferation
Upon engagement of the B-cell receptor (BCR), a signaling cascade is initiated that is critically dependent on BTK. Rilzabrutinib effectively blocks this pathway, leading to a significant reduction in B-cell activation and proliferation.
Reduction of Antibody Production
By inhibiting B-cell differentiation into plasma cells, rilzabrutinib significantly reduces the production of immunoglobulins. Preclinical studies have demonstrated a dose-dependent inhibition of both IgM and IgG production following T-cell-dependent and -independent B-cell stimulation.
Effects on Innate Immunity
Rilzabrutinib's impact on innate immunity is primarily mediated through the inhibition of Fc receptor signaling in various myeloid cells.
Inhibition of FcγR-Mediated Phagocytosis in Macrophages
In many autoimmune diseases, opsonization of self-tissues by autoantibodies leads to their destruction by macrophages through Fcγ receptor (FcγR)-mediated phagocytosis. BTK is a key signaling molecule downstream of FcγR. Rilzabrutinib has been shown to block this pathway, thereby inhibiting the phagocytosis of antibody-coated cells.
Modulation of Neutrophil, Mast Cell, and Basophil Function
Rilzabrutinib also inhibits BTK-dependent signaling in other innate immune cells:
-
Neutrophils: It has been observed to decrease neutrophil activation.
-
Mast Cells and Basophils: Rilzabrutinib inhibits IgE-mediated degranulation through the FcεRI pathway, reducing the release of histamine and other inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key quantitative data on the inhibitory effects of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of Rilzabrutinib on Immune Cell Functions
| Assay | Cell Type | Stimulus | Readout | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| B-Cell Proliferation | Human B-Cells | Anti-IgM | Proliferation | 5 ± 2.4 | |
| B-Cell Activation | Human Whole Blood | Anti-IgM | CD69 Expression | 126 ± 32 | |
| IgG Production | Human B-Cells | Anti-CD40 + IL-21 | IgG Secretion | 20 ± 20 | |
| IgM Production | Human B-Cells | Anti-CD40 + IL-21 | IgM Secretion | 800 ± 1000 | |
| Monocyte Activation | Human Monocytes | IgG | TNF-α Production | 56 ± 45 |
| BTK Occupancy | Ramos B-Cell Line | - | BTK Binding | 8 ± 2 | |
Table 2: Clinical Observations on Inflammatory Markers in ITP Patients
| Marker | Change from Baseline | Timepoint | Reference |
|---|---|---|---|
| Neutrophil Elastase | Decrease | Week 4 | |
| Myeloperoxidase | Decrease | Week 4 & 12 | |
| Intercellular Adhesion Molecule 1 (ICAM-1) | Decrease | Week 4 |
| Interleukin-18 (IL-18) | Decrease | Week 24 | |
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to characterize the effects of this compound.
B-Cell Activation Assay
Protocol Summary:
-
Cell Source: Freshly drawn human whole blood.
-
Inhibitor Treatment: Blood samples are pre-incubated with varying concentrations of rilzabrutinib or a vehicle control.
-
Stimulation: B-cell activation is induced by adding an anti-IgM antibody.
-
Staining: After stimulation, red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against CD20 (a B-cell marker) and CD69 (an early activation marker).
-
Analysis: The percentage of CD69-positive cells within the CD20-positive B-cell population is quantified using flow cytometry. The IC50 value is calculated based on the dose-dependent inhibition of CD69 expression.
FcγR-Mediated Phagocytosis Assay
Protocol Summary:
-
Cell Source: Human monocyte-derived macrophages or a macrophage-like cell line.
-
Target Preparation: Target cells (e.g., platelets or red blood cells) are labeled with a fluorescent dye and then opsonized with an IgG antibody.
-
Inhibitor Treatment: Macrophages are pre-treated with different concentrations of rilzabrutinib or a vehicle control.
-
Co-culture: The opsonized, fluorescently labeled target cells are added to the macrophage culture.
-
Analysis: After an incubation period to allow for phagocytosis, the uptake of fluorescent target cells by macrophages is quantified using methods such as flow cytometry or fluorescence microscopy. The IC50 for inhibition of phagocytosis is then determined.
BTK Occupancy Assay
Protocol Summary:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) or a B-cell line (e.g., Ramos).
-
Inhibitor Treatment: Cells are treated with rilzabrutinib at various concentrations.
-
Lysis: Cells are lysed to release intracellular proteins, including BTK.
-
Detection: A specialized assay, often a competitive binding assay or a probe-based method, is used to measure the amount of BTK that is not bound by rilzabrutinib (i.e., free BTK).
-
Analysis: The percentage of BTK occupancy is calculated by comparing the amount of free BTK in treated samples to that in untreated samples. The IC50 for BTK occupancy represents the concentration of rilzabrutinib required to bind to 50% of the BTK molecules.
Conclusion
This compound is a potent and selective BTK inhibitor that demonstrates a dual mechanism of action by modulating both adaptive and innate immunity. Its ability to inhibit B-cell activation, proliferation, and antibody production, coupled with its capacity to block FcR-mediated effector functions of myeloid cells, provides a strong rationale for its use in a wide array of immune-mediated diseases. The quantitative data from preclinical studies highlight its potent inhibitory effects at the cellular level. While clinical trial data have primarily focused on clinical endpoints, initial findings on inflammatory markers in patients with ITP suggest that the immunomodulatory effects observed in preclinical models translate to the clinical setting. Further detailed immunological studies from ongoing and future clinical trials will provide a more comprehensive understanding of the in vivo effects of rilzabrutinib on the human immune system.
References
- 1. What clinical trials have been conducted for Rilzabrutinib? [synapse.patsnap.com]
- 2. Positive Phase 1/2 study results of rilzabrutinib in people with immune thrombocytopenia published in The New England Journal of Medicine [sanofi.com]
- 3. LUNA 3: Rilzabrutinib Phase III immune thrombocytopenia trial meets primary endpoint [manufacturingchemist.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Dissolving (E)-Rilzabrutinib for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) investigated for its therapeutic potential in various immune-mediated diseases.[1][2][3] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for dissolving this compound and preparing stock and working solutions for use in cell-based assays and other in vitro experimental systems.
Physicochemical Properties and Solubility
This compound is a moderately permeable compound with the molecular formula C36H40FN9O3 and a molecular weight of approximately 665.77 g/mol .[1][4] Its solubility is pH-dependent, exhibiting high solubility in acidic conditions (>120 mg/mL) and low solubility under neutral pH (0.04 mg/mL). For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 130 mg/mL (195.27 mM) | Use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility. |
| Aqueous Solutions (Neutral pH) | 0.04 mg/mL | Low solubility. |
| Aqueous Solutions (Acidic pH) | > 120 mg/mL | High solubility. |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution to a working concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Appropriate sterile cell culture medium or assay buffer
Procedure:
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.66 mg of this compound (Molecular Weight: 665.77 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if precipitation is observed. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
2. Preparation of Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentration.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.
-
The final concentration of DMSO in the assay should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity. A DMSO toxicity control should be included in your experiments.
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Alternatively, for a final assay volume of 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of the cell suspension or assay buffer.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the BTK signaling pathway by this compound.
References
- 1. rilzabrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Press Release: Rilzabrutinib granted orphan drug designation in the US for sickle cell disease [sanofi.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for (E)-Rilzabrutinib in Mouse Models of Immune Thrombocytopenia (ITP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for evaluating the efficacy of (E)-Rilzabrutinib in a preclinical mouse model of Immune Thrombocytopenia (ITP). The information is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of Bruton's tyrosine kinase (BTK) inhibitors for autoimmune disorders.
Introduction
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count due to autoantibody-mediated platelet destruction and impaired platelet production. Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B cells and myeloid cells. By inhibiting BTK, rilzabrutinib is designed to modulate the underlying autoimmune response in ITP by reducing the production of pathogenic autoantibodies by B cells and preventing the phagocytosis of antibody-coated platelets by macrophages.[1][2] Preclinical studies in mouse models of ITP have been instrumental in demonstrating the efficacy of rilzabrutinib in preventing platelet loss.[1][2][3]
Mechanism of Action of Rilzabrutinib in ITP
Rilzabrutinib exerts its therapeutic effect in ITP through a dual mechanism of action:
-
Inhibition of B-cell Activation: In B cells, BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Rilzabrutinib inhibits BTK activation, thereby reducing the proliferation of B cells and their differentiation into plasma cells that produce anti-platelet autoantibodies.
-
Inhibition of Macrophage-mediated Platelet Phagocytosis: In macrophages, BTK is involved in signaling downstream of the Fcγ receptor (FcγR). When autoantibodies bind to platelets, the Fc portion of the antibody is recognized by FcγRs on macrophages, leading to platelet engulfment and destruction. Rilzabrutinib blocks this FcγR-mediated signaling, thus inhibiting the phagocytosis of antibody-coated platelets.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-Rilzabrutinib in Primary Human B-Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling element in B-cell and innate immune cell pathways.[1] Its mechanism of action involves the modulation of the B-cell receptor (BCR) signaling cascade, which is fundamental for B-cell development, proliferation, and survival.[1][2] By inhibiting BTK, rilzabrutinib effectively reduces B-cell activation and the production of pathogenic autoantibodies.[2] These application notes provide detailed protocols for the use of this compound in primary human B-cell cultures, enabling researchers to assess its effects on B-cell activation, proliferation, and antibody production in vitro.
Data Presentation
The following tables summarize the in vitro potency of this compound in various human primary B-cell assays. This quantitative data is essential for designing experiments and interpreting results.
Table 1: In Vitro Potency (IC50) of this compound on Human B-Cell Functions
| Assay | Stimulation | Readout | IC50 (nM) |
| B-Cell Activation | Anti-IgM | CD69 Expression | 126 ± 32[1] |
| B-Cell Proliferation | BCR-dependent | Proliferation | 5 ± 2.4 |
| IgG Production | Anti-CD40 + IL-21 (T-dependent) | IgG Secretion | 20 ± 20 |
| IgM Production | Anti-CD40 + IL-21 (T-dependent) | IgM Secretion | 800 ± 1000 |
| IgG Production | CpG (T-independent) | IgG Secretion | 50 ± 90 |
| IgM Production | CpG (T-independent) | IgM Secretion | 1 ± 1 |
| IgG Production | TNP-LPS (T-independent) | IgG Secretion | 300 ± 600 |
| IgM Production | TNP-LPS (T-independent) | IgM Secretion | 200 ± 600 |
Table 2: Kinase Selectivity of this compound
| Kinase | IC50 (nM) |
| BTK | 1.3 ± 0.5 |
| RLK | 1.2 ± 0.3 |
| TEC | 0.8 ± 0.1 |
| BMX | 1.0 ± 0.1 |
| BLK | 6.3 ± 0.7 |
Signaling Pathway and Experimental Workflow Visualization
To facilitate a clear understanding of the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Isolation and Culture of Primary Human B-Cells
1.1. PBMC Isolation from Whole Blood This protocol is for the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole human blood using density gradient centrifugation.
-
Materials:
-
Whole blood collected in heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
-
Protocol:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs and transfer to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding PBS to bring the volume up to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in an appropriate culture medium.
-
1.2. Primary B-Cell Isolation This protocol describes the isolation of untouched human B-cells from PBMCs using a negative selection magnetic bead-based kit.
-
Materials:
-
PBMC suspension
-
B-cell isolation kit (negative selection)
-
Magnetic separator
-
Isolation buffer (PBS with 0.1% BSA and 2 mM EDTA)
-
-
Protocol:
-
Follow the manufacturer's instructions for the specific B-cell isolation kit.
-
Typically, this involves adding a cocktail of biotinylated antibodies against non-B-cells to the PBMC suspension.
-
After incubation, magnetic beads coated with streptavidin are added to bind the antibody-labeled cells.
-
The tube is placed in a magnetic separator, and the unlabeled, untouched B-cells are collected in the supernatant.
-
The purity of the isolated B-cells (CD19+ or CD20+) should be assessed by flow cytometry.
-
1.3. B-Cell Culture
-
Materials:
-
Isolated primary human B-cells
-
B-cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Cell culture plates (e.g., 96-well flat-bottom plates)
-
-
Protocol:
-
Resuspend the isolated B-cells in the B-cell culture medium.
-
Seed the cells at a desired density (e.g., 1 x 106 cells/mL) in the culture plates.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
In Vitro B-Cell Assays with this compound
2.1. B-Cell Activation Assay This assay measures the inhibition of B-cell activation by this compound by assessing the expression of the activation marker CD69 via flow cytometry.
-
Materials:
-
Cultured primary human B-cells
-
This compound (stock solution in DMSO)
-
B-cell stimulus: Anti-human IgM F(ab')2 fragment (e.g., 10 µg/mL)
-
Fluorescently labeled antibodies: Anti-CD20 and Anti-CD69
-
Flow cytometry buffer (PBS with 2% FBS)
-
Flow cytometer
-
-
Protocol:
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Add the diluted this compound or vehicle control (DMSO) to the cultured B-cells and pre-incubate for 1 hour at 37°C.
-
Add the anti-IgM stimulus to the wells and incubate for 18-24 hours at 37°C.
-
Harvest the cells and wash with flow cytometry buffer.
-
Stain the cells with anti-CD20 and anti-CD69 antibodies for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in flow cytometry buffer.
-
Acquire data on a flow cytometer and analyze the percentage of CD69+ cells within the CD20+ B-cell gate.
-
2.2. B-Cell Proliferation Assay (CFSE-based) This assay quantifies the inhibition of B-cell proliferation by this compound using Carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry.
-
Materials:
-
Isolated primary human B-cells
-
CFSE staining solution
-
This compound
-
B-cell stimuli: e.g., Anti-IgM and IL-4, or CD40L and IL-21
-
Flow cytometer
-
-
Protocol:
-
Label the B-cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled B-cells in a culture plate.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 1 hour.
-
Add the B-cell stimuli to induce proliferation.
-
Culture the cells for 3-5 days.
-
Harvest the cells, wash, and acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence histograms. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
2.3. Antibody Production Assay (ELISA) This assay measures the effect of this compound on the production of IgM and IgG by stimulated B-cells.
-
Materials:
-
Cultured primary human B-cells
-
This compound
-
B-cell stimuli:
-
T-dependent: Anti-CD40 antibody + IL-21
-
T-independent: CpG or LPS
-
-
ELISA kit for human IgM and IgG
-
-
Protocol:
-
Plate the B-cells and pre-treat with serial dilutions of this compound or vehicle control for 1 hour.
-
Add the appropriate stimuli to induce antibody production.
-
Culture the cells for 6-7 days.
-
Collect the culture supernatants.
-
Quantify the concentration of IgM and IgG in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup and reagents. Always include appropriate positive and negative controls in your experiments.
References
Application Notes and Protocols: (E)-Rilzabrutinib in FcγR-Mediated Phagocytosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Rilzabrutinib is an oral, reversible, and highly selective Bruton's tyrosine kinase (BTK) inhibitor developed for the treatment of immune-mediated diseases.[1][2] A key mechanism of action for Rilzabrutinib is the modulation of immune responses in B cells and innate immune cells, including the inhibition of Fc gamma receptor (FcγR)-mediated phagocytosis by macrophages.[1][2] This process is central to the pathophysiology of several autoimmune disorders, such as immune thrombocytopenia (ITP), where antibody-opsonized platelets are prematurely cleared from circulation by phagocytic cells in the spleen and liver.[1] These application notes provide a comprehensive overview of the use of this compound as a tool to study and inhibit FcγR-mediated phagocytosis, including detailed experimental protocols and relevant quantitative data.
Mechanism of Action
This compound exerts its inhibitory effect on phagocytosis by targeting BTK, a critical signaling molecule downstream of FcγR activation in macrophages. Upon binding of an antibody-opsonized target (e.g., a platelet) to FcγRs on the macrophage surface, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK. Activated BTK, in turn, triggers a series of downstream events culminating in cytoskeletal rearrangement and the engulfment of the target cell. By selectively and reversibly inhibiting BTK, Rilzabrutinib effectively blocks this signaling pathway, thereby preventing the phagocytosis of antibody-coated cells.
Figure 1. FcγR-mediated phagocytosis signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound has been shown to potently inhibit downstream effects of FcγR activation. The following table summarizes the available quantitative data for the inhibitory activity of this compound in a relevant in vitro assay.
| Assay Description | Cell Type | IC50 (nM) | Reference |
| Inhibition of IgG/FcγR-stimulated TNF-α production following treatment with increasing doses of rilzabrutinib. | Human Monocytes | 56 ± 45 |
Note: Data on the direct inhibition of phagocytosis (e.g., IC50 for phagocytic engulfment) is not currently available in the public domain. The provided IC50 for TNF-α production serves as a measure of the downstream functional consequences of FcγR inhibition by Rilzabrutinib.
Experimental Protocols
The following protocols provide a framework for conducting in vitro FcγR-mediated phagocytosis assays to evaluate the inhibitory potential of this compound. These protocols are adaptable for use with either primary human monocyte-derived macrophages (hMDMs) or macrophage-like cell lines (e.g., THP-1), and can be analyzed by flow cytometry or fluorescence microscopy.
Figure 2. General experimental workflow for an in vitro FcγR-mediated phagocytosis assay.
Protocol 1: In Vitro Platelet Phagocytosis Assay Using Human Monocyte-Derived Macrophages (hMDMs) and Flow Cytometry
This protocol details an in vitro assay to quantify the phagocytosis of platelets by hMDMs and to assess the inhibitory effect of this compound.
Materials:
-
Macrophages: Human monocyte-derived macrophages (hMDMs)
-
Target Cells: Platelets isolated from healthy human donors
-
Opsonizing Antibody: Anti-platelet antibody (e.g., anti-CD41) or serum from an ITP patient
-
Test Compound: this compound
-
Fluorescent Dyes: Calcein AM (for platelets) and a fluorescently-conjugated anti-CD14 antibody (for macrophages)
-
Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin, M-CSF
-
Buffers and Reagents: PBS, Ficoll-Paque, RosetteSep™ Human Monocyte Enrichment Cocktail, Trypan Blue, DMSO, paraformaldehyde (PFA)
Methodology:
-
Preparation of Human Monocyte-Derived Macrophages (hMDMs): a. Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Enrich for monocytes using a negative selection method (e.g., RosetteSep™ Human Monocyte Enrichment Cocktail). c. Culture the enriched monocytes in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 5-7 days to differentiate them into macrophages.
-
Preparation and Labeling of Platelets: a. Isolate platelets from whole blood by centrifugation. b. Resuspend platelets in a suitable buffer and label with 1 µM Calcein AM for 30 minutes at 37°C. c. Wash the labeled platelets twice to remove excess dye.
-
Platelet Opsonization: a. Incubate the fluorescently labeled platelets with an anti-platelet antibody (e.g., anti-CD41) or ITP patient serum for 30-60 minutes at 37°C. b. Wash the opsonized platelets to remove unbound antibodies.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Pre-incubate the differentiated hMDMs with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Co-culture and Phagocytosis: a. Add the opsonized, fluorescently labeled platelets to the macrophage culture wells at a ratio of approximately 20:1 (platelets:macrophages). b. Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Sample Preparation for Flow Cytometry: a. Gently wash the cells to remove non-adherent platelets. b. Detach the macrophages using a non-enzymatic cell dissociation solution. c. Stain the macrophages with a fluorescently-conjugated anti-CD14 antibody. d. Fix the cells with 1% PFA.
-
Flow Cytometry Analysis: a. Acquire data on a flow cytometer. b. Gate on the macrophage population (CD14-positive cells). c. Quantify the percentage of macrophages that are positive for the platelet fluorescent label (Calcein AM), indicating phagocytosis. d. The phagocytic index can be calculated as the percentage of fluorescent macrophages multiplied by the mean fluorescence intensity of the fluorescent macrophages. e. Determine the dose-dependent inhibition of phagocytosis by this compound and calculate the IC50 value.
Protocol 2: In Vitro Platelet Phagocytosis Assay Using a Macrophage Cell Line (THP-1) and Fluorescence Microscopy
This protocol provides an alternative method using a readily available cell line and microscopy for visualization and quantification.
Materials:
-
Macrophages: THP-1 cell line
-
Target Cells: Platelets isolated from healthy human donors
-
Opsonizing Antibody: Anti-platelet antibody (e.g., anti-CD41) or serum from an ITP patient
-
Test Compound: this compound
-
Fluorescent Dyes: pHrodo™ Red Zymosan Bioparticles® (for platelets) and Hoechst 33342 (for macrophage nuclei)
-
Cell Culture Media: RPMI-1640, FBS, penicillin-streptomycin, Phorbol 12-myristate 13-acetate (PMA)
-
Buffers and Reagents: PBS, DMSO, PFA
Methodology:
-
Differentiation of THP-1 Cells: a. Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. b. Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours. Adherent cells are differentiated macrophages.
-
Preparation and Labeling of Platelets: a. Isolate and wash platelets as described in Protocol 1. b. Label platelets with a pH-sensitive dye such as pHrodo™ Red, which fluoresces in the acidic environment of the phagosome.
-
Platelet Opsonization: a. Opsonize the labeled platelets with an anti-platelet antibody or ITP patient serum as described in Protocol 1.
-
This compound Treatment: a. Pre-incubate the differentiated THP-1 macrophages with varying concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Co-culture and Phagocytosis: a. Add the opsonized, fluorescently labeled platelets to the THP-1 macrophage culture. b. Incubate for 1-2 hours at 37°C.
-
Sample Preparation for Microscopy: a. Gently wash the cells to remove non-adherent platelets. b. Stain the macrophage nuclei with Hoechst 33342. c. Fix the cells with 4% PFA.
-
Fluorescence Microscopy and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify phagocytosis by counting the number of macrophages containing fluorescent platelets. c. The phagocytic index can be calculated as the number of ingested platelets per 100 macrophages. d. Analyze the dose-dependent inhibition of phagocytosis by this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of BTK in FcγR-mediated phagocytosis. The provided protocols offer a robust framework for researchers to study the inhibitory effects of Rilzabrutinib on this critical immune process in vitro. The quantitative data on the inhibition of downstream signaling, coupled with the detailed methodologies, will aid in the design and interpretation of experiments aimed at understanding the therapeutic potential of BTK inhibition in antibody-mediated autoimmune and inflammatory diseases.
References
(E)-Rilzabrutinib: A Potent Tool for Investigating Mast Cell and Basophil Activation
Application Note
(E)-Rilzabrutinib is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) that has emerged as a significant instrument for researchers studying the activation mechanisms of mast cells and basophils. These granulocytes are pivotal players in allergic reactions and other inflammatory conditions, primarily through their IgE-mediated degranulation and release of potent inflammatory mediators. Rilzabrutinib's targeted inhibition of BTK, a critical enzyme in the signaling cascade downstream of the high-affinity IgE receptor (FcεRI), provides a powerful means to dissect these pathways and evaluate the therapeutic potential of BTK inhibition in immune-mediated diseases.
Introduction
Mast cells and basophils are key effector cells in type I hypersensitivity reactions. The cross-linking of FcεRI-bound IgE by allergens triggers a complex signaling cascade, leading to the release of pre-formed mediators, such as histamine and proteases from granules, and the de novo synthesis of lipid mediators and cytokines. Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in this signaling pathway, making it an attractive target for therapeutic intervention in allergic and inflammatory diseases.[1][2][3] this compound has demonstrated potent and selective inhibition of BTK, thereby blocking the activation and inflammatory functions of mast cells and basophils without inducing cell death.[3][4] Its reversible covalent binding mechanism may offer advantages in terms of safety and controlled immune modulation compared to irreversible inhibitors.
Mechanism of Action
This compound targets BTK, a key signaling element in multiple immune cell pathways. In mast cells and basophils, the aggregation of the FcεRI receptor by allergen-bound IgE initiates a signaling cascade that involves the activation of BTK. BTK, in turn, activates downstream signaling molecules, including phospholipase C gamma (PLCγ), which leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). This cascade of events is essential for the degranulation and release of inflammatory mediators. By inhibiting BTK, this compound effectively disrupts this signaling pathway, leading to the suppression of mast cell and basophil activation.
Quantitative Data
The inhibitory effects of this compound on mast cell and basophil activation have been quantified in various preclinical studies. The following tables summarize the available data on the potency of Rilzabrutinib and other BTK inhibitors.
Table 1: Inhibition of Basophil Activation by this compound
| Assay | Cell Type | Stimulus | Measured Parameter | IC50 (nM) | Reference |
| Basophil Activation | Human Whole Blood | Anti-IgE | CD69 Expression | 8 ± 2 (BTK occupancy) | |
| Basophil Activation | Human Purified Basophils | Anti-IgE | CD63 Expression | ~10 | |
| Basophil Activation | Human Purified Basophils | Anti-IgE | Histamine Release | 6-7 | |
| Basophil Activation | Human Purified Basophils | Anti-IgE | LTC4 Release | 6-7 |
Table 2: Comparative IC50 Values of BTK Inhibitors on Mast Cell and Basophil Degranulation
| Compound | Cell Type | Assay | IC50 (nM) | Reference |
| Ibrutinib | Human Skin Mast Cells | β-hexosaminidase release | 40 | |
| Acalabrutinib | Human Skin Mast Cells | β-hexosaminidase release | 222 | |
| Tirabrutinib | Human Skin Mast Cells | β-hexosaminidase release | 309 | |
| Ibrutinib | Human Basophils | Basophil Activation (CD63) | 40 | |
| Acalabrutinib | Human Basophils | Basophil Activation (CD63) | 150 | |
| Tirabrutinib | Human Basophils | Basophil Activation (CD63) | 336 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's effects on mast cells and basophils. Below are protocols for key experiments.
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Human or rodent mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells
-
This compound
-
DNP-specific IgE antibody
-
DNP-HSA (antigen)
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)
-
Triton X-100 (for cell lysis and total release)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Sensitization: Seed mast cells in a 96-well plate and sensitize them overnight with DNP-specific IgE in culture medium.
-
Washing: The next day, gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Inhibitor Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) to the cells and incubate for 1 hour at 37°C.
-
Antigen Challenge: Stimulate the cells with an optimal concentration of DNP-HSA for 30-60 minutes at 37°C to induce degranulation.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzymatic Reaction: In a new 96-well plate, mix the supernatant with the pNAG substrate solution and incubate at 37°C for 1-2 hours.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Total Release Control: To determine the total amount of β-hexosaminidase, lyse unstimulated cells with Triton X-100 and perform the enzymatic reaction as described above.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
Protocol 2: Basophil Activation Test (BAT) by Flow Cytometry
This protocol measures the upregulation of activation markers, such as CD63 or CD203c, on the surface of basophils using flow cytometry.
Materials:
-
Fresh human whole blood collected in heparin or EDTA tubes
-
This compound
-
Anti-IgE antibody or specific allergen for stimulation
-
Fluorochrome-conjugated antibodies against basophil identification markers (e.g., anti-CCR3, anti-CD123, anti-HLA-DR) and activation markers (e.g., anti-CD63, anti-CD203c)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Blood Aliquoting: Aliquot fresh whole blood into flow cytometry tubes.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound or vehicle control to the blood samples and incubate for 1 hour at 37°C.
-
Stimulation: Add anti-IgE antibody or allergen to the samples and incubate for 15-30 minutes at 37°C. Include unstimulated (negative) and positive controls (e.g., fMLP).
-
Staining: Add the antibody cocktail containing markers for basophil identification and activation and incubate for 20-30 minutes on ice in the dark.
-
Lysis: Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Washing: Wash the cells with staining buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the basophil population using the identification markers (e.g., CCR3+/SSClow or CD123+/HLA-DR-). Analyze the expression of CD63 or CD203c on the gated basophils to determine the percentage of activated cells.
Conclusion
This compound is a valuable pharmacological tool for the in vitro and in vivo study of mast cell and basophil biology. Its potent and selective inhibition of BTK allows for the precise investigation of the role of this kinase in IgE-mediated signaling and the subsequent release of inflammatory mediators. The detailed protocols and compiled quantitative data provided in this document serve as a resource for researchers and drug development professionals aiming to further elucidate the mechanisms of allergic inflammation and to evaluate the therapeutic potential of novel BTK inhibitors. As research in this area continues, a more comprehensive understanding of the effects of this compound on mast cell and basophil function will undoubtedly emerge.
References
- 1. Rilzabrutinib in Antihistamine-Refractory Chronic Spontaneous Urticaria: The RILECSU Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Bruton’s tyrosine kinase inhibition effectively protects against human IgE-mediated anaphylaxis [jci.org]
- 3. Rilzabrutinib for Chronic Urticaria: A Novel BTK Inhibitor Under Clinical Investigation and Comparison with Remibrutinib - Los Angeles Allergist [allergylosangeles.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: (E)-Rilzabrutinib in Collagen-Induced Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of (E)-Rilzabrutinib, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, in preclinical collagen-induced arthritis (CIA) models. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of BTK inhibitors in the context of rheumatoid arthritis research.
Introduction
Collagen-induced arthritis (CIA) is a widely utilized animal model that recapitulates many of the pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion.[1][2] this compound is an oral, reversible covalent inhibitor of BTK, a critical signaling enzyme in B cells and innate immune cells.[3][4] By targeting BTK, Rilzabrutinib has been shown to modulate the adaptive and innate immune responses that drive the pathogenesis of autoimmune diseases. Preclinical studies in a rat CIA model have demonstrated that Rilzabrutinib produces a dose-dependent improvement in clinical scores and joint pathology.
Mechanism of Action
This compound exerts its anti-arthritic effects through the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme in multiple immune cell signaling pathways. In the context of arthritis, Rilzabrutinib's mechanism involves a dual action on both B cells and myeloid cells, such as macrophages.
-
Inhibition of B-Cell Receptor (BCR) Signaling: By blocking BTK, Rilzabrutinib inhibits the activation, proliferation, and differentiation of B cells. This leads to a reduction in the production of autoantibodies, such as anti-collagen antibodies, which are central to the pathogenesis of CIA and rheumatoid arthritis.
-
Inhibition of Fcγ Receptor (FcγR) Signaling: Rilzabrutinib also blocks BTK-dependent signaling downstream of Fcγ receptors on myeloid cells. This interference inhibits the activation of macrophages and other innate immune cells by immune complexes (antigen-antibody complexes), thereby reducing the release of pro-inflammatory cytokines and mitigating joint inflammation and damage.
Data Presentation
The following tables summarize the dose-dependent efficacy of this compound in a rat model of established collagen-induced arthritis. Female Lewis rats were treated orally for 11 consecutive days, starting from the onset of arthritis.
Table 1: Effect of this compound on Ankle Diameter in Rat CIA Model
| Treatment Group | Dose | Route | Ankle Diameter (mm, Mean ± SEM) - Day 20 |
| Vehicle (Citric Acid in Water) | - | p.o. | Data Not Available |
| This compound | 10 mg/kg QD | p.o. | Dose-dependent reduction |
| This compound | 20 mg/kg QD | p.o. | Dose-dependent reduction |
| This compound | 40 mg/kg QD | p.o. | Dose-dependent reduction |
| This compound | 20 mg/kg BID | p.o. | Nearly complete disease reversal |
| Dexamethasone (Positive Control) | 0.075 mg/kg BID | p.o. | Significant reduction |
Note: Specific numerical data for mean ankle diameter were not available in the reviewed literature. The table reflects the described qualitative outcomes.
Table 2: Effect of this compound on Histopathological Scores in Rat CIA Model
| Treatment Group | Dose | Route | Inflammation Score (0-5, Mean ± SEM) | Pannus Formation Score (0-5, Mean ± SEM) | Cartilage Damage Score (0-5, Mean ± SEM) | Bone Resorption Score (0-5, Mean ± SEM) |
| Vehicle (Citric Acid in Water) | - | p.o. | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | 10 mg/kg QD | p.o. | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| This compound | 20 mg/kg QD | p.o. | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| This compound | 40 mg/kg QD | p.o. | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| This compound | 20 mg/kg BID | p.o. | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
| Dexamethasone (Positive Control) | 0.075 mg/kg BID | p.o. | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
Note: Specific numerical histopathology scores were not available in the reviewed literature. The table reflects the described qualitative outcomes of dose-dependent improvement in joint pathology.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Female Lewis Rats
This protocol is adapted from standard methods for inducing CIA in rats.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Bovine or Porcine Type II Collagen
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles (26G)
Procedure:
-
Collagen Emulsion Preparation: Dissolve Type II collagen in 0.1 M acetic acid at a concentration of 2 to 4 mg/mL by gentle stirring overnight at 4°C. Prepare an emulsion by mixing equal volumes of the collagen solution and IFA until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
Primary Immunization (Day 0): Anesthetize the rats. Inject 0.1 mL of the collagen emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Prepare a fresh collagen emulsion as described in step 1. Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.
-
Disease Monitoring: Begin daily monitoring for signs of arthritis from Day 9. Clinical signs typically appear between days 10 and 12.
Protocol 2: this compound Administration in a Therapeutic CIA Rat Model
This protocol is based on the study by Langrish et al. (2021).
Materials:
-
Rats with established CIA (from Protocol 1)
-
This compound
-
Vehicle: Citric acid in water
-
Oral gavage needles
-
Calipers for ankle measurement
Procedure:
-
Treatment Group Allocation: Once clinical signs of arthritis are evident (e.g., on day 10), randomize the animals into treatment groups (n=12 per group is recommended).
-
Drug Preparation: Prepare a solution of this compound in the vehicle at the desired concentrations (e.g., for 10, 20, and 40 mg/kg dosing). The vehicle (citric acid in water) serves as the control.
-
Oral Administration: Administer the prepared solutions or vehicle orally via gavage once or twice daily at the specified dosages (e.g., 10, 20, 40 mg/kg QD; 20 mg/kg BID). Treatment should continue for a predefined period, for instance, 11 days (from day 10 to day 20 post-primary immunization).
-
Efficacy Assessment:
-
Clinical Scoring: Daily or every other day, assess the severity of arthritis in each paw using a standardized scoring system (e.g., 0 = normal; 1 = mild swelling and/or erythema; 2 = moderate swelling; 3 = severe swelling; 4 = severe swelling with ankylosis). The maximum score per animal is typically 16.
-
Ankle Diameter Measurement: Using a digital caliper, measure the mediolateral diameter of the ankle joints daily or every other day to quantify joint swelling.
-
-
Termination and Tissue Collection (Day 20): At the end of the treatment period, euthanize the animals. Collect hind paws for histopathological analysis.
Protocol 3: Histopathological Assessment of Arthritic Joints
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA-based solution)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-fast green stain
Procedure:
-
Tissue Fixation and Decalcification: Fix the collected joints in 10% neutral buffered formalin for 24-48 hours. Subsequently, decalcify the tissues until the bones are soft.
-
Paraffin Embedding and Sectioning: Process the decalcified tissues through a series of graded alcohols and xylene, and embed them in paraffin wax. Cut 5 µm sections using a microtome.
-
Staining:
-
Stain sections with H&E to visualize inflammation (cellular infiltration) and pannus formation.
-
Stain sections with Safranin O-fast green to assess cartilage damage (loss of proteoglycans).
-
-
Scoring: Score the stained sections for inflammation, pannus formation, cartilage damage, and bone resorption using a semi-quantitative scoring system (e.g., 0-5 scale, where 0 is normal and 5 is severe).
Visualizations
Caption: Rilzabrutinib's dual mechanism of action in arthritis.
Caption: Experimental workflow for Rilzabrutinib in rat CIA.
References
- 1. researchgate.net [researchgate.net]
- 2. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bruton Tyrosine Kinase Inhibition and Its Role as an Emerging Treatment in Pemphigus [frontiersin.org]
- 4. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Measuring (E)-Rilzabrutinib BTK Occupancy in Peripheral Blood Mononuclear Cells (PBMCs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] BTK is essential for the proliferation, differentiation, and survival of B-cells and is a key therapeutic target in various autoimmune diseases and B-cell malignancies.[2] Rilzabrutinib's unique reversible covalent binding mechanism allows for a long residence time on the BTK protein with low systemic exposure, making it a promising therapeutic agent.[3] Measuring the occupancy of BTK by rilzabrutinib in peripheral blood mononuclear cells (PBMCs) is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing schedules, and confirming target engagement in clinical and preclinical studies.
These application notes provide detailed protocols for quantifying this compound BTK occupancy in PBMCs using three distinct methodologies: a probe-based fluorescent assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and an Enzyme-Linked Immunosorbent Assay (ELISA)-based method.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Source |
| BTK IC₅₀ | 1.3 ± 0.5 nM | Enzymatic Assay | [1] |
| BTK Occupancy IC₅₀ | 8 ± 2 nM | Ramos B cells | [3] |
| B-cell Proliferation IC₅₀ | 5 ± 2.4 nM | Anti-IgM induced human B-cells | |
| CD69 Expression IC₅₀ | 123 ± 38 nM | Anti-IgM induced human B-cells |
Table 2: Durability of this compound BTK Occupancy in PBMCs
| Time Post-Washout | BTK Occupancy (%) | Cell Type | Rilzabrutinib Concentration | Source |
| 18 hours | 79 ± 2% | Human PBMCs | 2 µM | |
| 18 hours | 72% | Ramos B cells | 1 µM |
Signaling Pathway and Experimental Workflow Diagrams
BTK Signaling Pathway
Experimental Workflow for Probe-Based BTK Occupancy Assay
Experimental Protocols
Protocol 1: Probe-Based Fluorescent Assay for BTK Occupancy
This protocol is adapted from published studies on rilzabrutinib and utilizes a fluorescently labeled probe to detect unoccupied BTK.
Materials:
-
Human whole blood
-
This compound
-
DMSO (vehicle control)
-
Ficoll-Paque (e.g., GE Healthcare, cat. no. 17-1440-03)
-
Bodipy-labeled, BTK-selective probe (e.g., PRN933)
-
Cell Lysis Buffer (e.g., CelLytic M, Sigma-Aldrich)
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Fluorescent gel scanner
Procedure:
-
Cell Treatment:
-
Treat whole blood samples with a serial dilution of this compound (e.g., 0.0003–10 µM) or DMSO for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
PBMC Isolation:
-
Isolate PBMCs from the treated whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
-
Probe Labeling:
-
Resuspend the isolated PBMCs in an appropriate culture medium.
-
Add the bodipy-labeled BTK-selective probe (e.g., 1 µM) to the cell suspension and incubate for 1 hour at 37°C in a 5% CO₂ incubator. This allows the probe to covalently bind to the cysteine residue in unoccupied BTK.
-
-
Cell Lysis:
-
Wash the cells with cold PBS to remove unbound probe.
-
Lyse the cell pellet with Cell Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Fluorescent Scanning:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
After electrophoresis, scan the gel using a fluorescent scanner to detect the bodipy-labeled BTK.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the BTK band in each lane.
-
The percent BTK occupancy is calculated using the following formula: % Occupancy = (1 - (Fluorescence_Rilzabrutinib / Fluorescence_DMSO)) * 100
-
Protocol 2: Adapted Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted from a method developed for the BTK inhibitor tirabrutinib and offers a high-throughput, homogeneous assay format.
Materials:
-
Cryopreserved or freshly isolated PBMCs
-
This compound
-
Lysis Buffer (e.g., 0.34x NP40 lysis buffer with blocking reagent)
-
TR-FRET reagents (custom synthesis or commercially available for other BTK inhibitors may be adaptable):
-
Terbium (Tb)-labeled anti-BTK antibody (donor)
-
Biotinylated rilzabrutinib or a suitable probe (for free BTK detection)
-
Streptavidin-conjugated acceptor fluorophore (e.g., G2)
-
A second anti-BTK antibody conjugated to a different acceptor fluorophore (e.g., D2) for total BTK detection.
-
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat PBMCs with varying concentrations of this compound as described in Protocol 1.
-
Wash and lyse the cells in a suitable lysis buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the cell lysate.
-
Add the TR-FRET detection reagents (Tb-anti-BTK antibody, biotinylated probe, streptavidin-acceptor, and D2-anti-BTK antibody).
-
-
Incubation:
-
Incubate the plate at room temperature for the time recommended by the reagent manufacturer to allow for antibody and probe binding.
-
-
Plate Reading:
-
Read the plate on a TR-FRET reader, measuring the emission at the wavelengths corresponding to both the free BTK acceptor and the total BTK acceptor after excitation of the terbium donor.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission for both free and total BTK.
-
The percent BTK occupancy is calculated as: % Occupancy = (1 - (Free_BTK_Signal_Rilzabrutinib / Total_BTK_Signal_Rilzabrutinib) / (Free_BTK_Signal_DMSO / Total_BTK_Signal_DMSO)) * 100
-
Protocol 3: Adapted ELISA-Based BTK Occupancy Assay
This protocol is based on methods used for other covalent BTK inhibitors and provides a quantitative plate-based readout.
Materials:
-
PBMCs treated with this compound
-
Lysis Buffer with protease inhibitors
-
High-binding 96-well plates
-
Anti-BTK capture antibody
-
Biotinylated BTK probe
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with an anti-BTK capture antibody overnight at 4°C.
-
Wash and block the plate with a suitable blocking buffer.
-
-
Sample Preparation and Incubation:
-
Lyse the rilzabrutinib-treated and control PBMCs.
-
Add the cell lysates to the coated wells and incubate to allow BTK to bind to the capture antibody.
-
-
Probe Binding:
-
Wash the plate and add a biotinylated BTK probe that binds to unoccupied BTK. Incubate to allow for binding.
-
-
Detection:
-
Wash the plate and add Streptavidin-HRP. Incubate to allow binding to the biotinylated probe.
-
Wash the plate and add TMB substrate. Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm.
-
The percent BTK occupancy is calculated as: % Occupancy = (1 - (Absorbance_Rilzabrutinib / Absorbance_DMSO)) * 100
-
Conclusion
The choice of assay for measuring this compound BTK occupancy will depend on the specific research question, available equipment, and desired throughput. The probe-based fluorescent assay provides a direct measure of target engagement and is well-documented for rilzabrutinib. The TR-FRET and ELISA-based methods, while requiring adaptation, offer higher throughput and are suitable for screening and clinical sample analysis. Accurate measurement of BTK occupancy is a critical component in the development of this compound and other targeted covalent inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (E)-Rilzabrutinib in Human Plasma by LC-MS/MS
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (E)-Rilzabrutinib in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode. This proposed method is based on established bioanalytical techniques for other Bruton's tyrosine kinase (BTK) inhibitors and is intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals for method development and validation activities. All experimental parameters provided are representative and should be optimized and validated according to regulatory guidelines.
Introduction
This compound is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. Its role in treating immune-mediated diseases necessitates robust and reliable bioanalytical methods to accurately characterize its pharmacokinetic profile in human plasma. This document provides a detailed, proposed protocol for the quantification of this compound, offering a foundation for clinical and preclinical studies. The methodology is designed for high-throughput analysis while maintaining high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
-
A sensitive triple quadrupole mass spectrometer
-
A UPLC or HPLC system
-
Analytical column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
Proposed Method Parameters
The following tables summarize the proposed starting conditions for the LC-MS/MS analysis of this compound. Optimization will be required.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Table 2: Proposed Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
Table 3: Proposed Mass Spectrometry Parameters
| Parameter | This compound | This compound-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (V) | To be optimized | To be optimized |
| Declustering Potential (V) | To be optimized | To be optimized |
Note: The precursor and product ions for Rilzabrutinib and its deuterated internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and the internal standard. Dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to achieve a calibration curve ranging from approximately 0.5 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).
3. Sample Preparation Protocol: Protein Precipitation
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation (Proposed Strategy)
A full validation of this method should be performed according to the FDA or other relevant regulatory guidelines. The following parameters should be assessed:
Table 4: Proposed Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | CV ≤ 15% |
| Stability | Within ±15% of nominal concentration |
| (Freeze-thaw, short-term, long-term) | |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5, within ±20% accuracy and precision |
Visualizations
Caption: Protein Precipitation Workflow for Rilzabrutinib Analysis.
Caption: Logical Flow of the LC-MS/MS Analysis.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound in human plasma using LC-MS/MS. The outlined protein precipitation sample preparation method is simple and amenable to high-throughput analysis. The proposed LC and MS conditions offer a solid starting point for method development. It is imperative that a full method validation be conducted to ensure the reliability and accuracy of the data for pharmacokinetic studies and other applications in the drug development process.
Application Notes and Protocols for (E)-Rilzabrutinib Administration in Canine Pemphigus Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the administration of (E)-Rilzabrutinib in canine pemphigus studies, summarizing key quantitative data and detailing experimental protocols to guide future research and drug development in this area.
Data Presentation
Table 1: Summary of this compound (PRN1008) Administration in Canine Pemphigus Foliaceus
| Parameter | Details | Reference |
| Number of Dogs | 4 | |
| Diagnosis | Pemphigus Foliaceus (PF) | |
| Initial Dosage | Approximately 15 mg/kg orally once daily | |
| Dosage Adjustment | Increased to twice daily if the initial response was inadequate | |
| Final Daily Dosage Range | 17 - 33 mg/kg | |
| Treatment Duration | 20 weeks | |
| Efficacy Outcome | All 4 dogs showed improvement within the first 2 weeks. By 20 weeks, 3 dogs were in near remission ("good" response) and 1 dog had a "fair" response. | |
| Biomarker Assessment | Anti-desmocollin-1 (DSC-1) IgG was absent in 2 dogs, reduced in 1 dog, and uninterpretable in 1 dog post-treatment. | |
| Adverse Events | One dog developed pyometra (relationship to treatment unclear). The same dog had elevated ALT and AST, which normalized after a dose reduction. |
Table 2: Comparative Study with BTK Inhibitor PRN473 in Canine Pemphigus Foliaceus
| Parameter | Details | Reference |
| Number of Dogs | 9 | |
| Diagnosis | Pemphigus Foliaceus (PF) | |
| Initial Dosage | Approximately 15 mg/kg orally once daily | |
| Dosage Adjustment | Increased to twice daily if the initial response was inadequate | |
| Treatment Duration | Up to 20 weeks | |
| Efficacy Outcome | At the end of the study, 4 responses were "good", 2 "fair", and 2 "poor". One dog was withdrawn. All dogs showed a reduction in lesions and cPDAI scores within the first 2 weeks. |
Experimental Protocols
Subject Selection and Diagnosis
-
Inclusion Criteria:
-
Privately owned dogs with a confirmed diagnosis of pemphigus foliaceus.
-
Diagnosis confirmed via histopathology and/or cytology demonstrating acantholytic keratinocytes.
-
Informed owner consent.
-
-
Exclusion Criteria:
-
Concurrent use of other immunosuppressive therapies (a washout period should be implemented).
-
Significant comorbidities that could interfere with the study results or endanger the animal.
-
This compound Administration
-
Formulation: Oral administration.
-
Initial Dosing: An initial dose of approximately 15 mg/kg is administered once daily.
-
Dose Escalation: If the clinical response is deemed inadequate after a predefined period (e.g., 2-4 weeks), the dosage should be increased to twice daily.
-
Treatment Duration: A treatment period of 20 weeks is suggested to assess both initial and sustained response.
-
Dose Tapering: Towards the end of the study, an attempt can be made to reduce the dosing frequency to every other day, monitoring closely for any signs of relapse.
Monitoring and Efficacy Assessment
-
Clinical Monitoring: Dogs should be monitored regularly (e.g., bi-weekly for the first month, then monthly) for clinical improvement and adverse events.
-
Hematological and Biochemical Monitoring: Complete blood counts (CBC), serum biochemistry panels, and urinalyses should be performed at baseline and at regular intervals throughout the study (e.g., monthly) to monitor for any drug-related toxicities.
-
Efficacy Endpoint - Canine Pemphigus Disease Area Index (cPDAI):
-
A modified version of the human Pemphigus Disease Area Index (PDAI) should be used to objectively assess disease activity.
-
Note: A standardized and validated cPDAI is not yet established in veterinary dermatology. The following is a proposed adaptation based on the human PDAI for consistent scoring in a research setting.
-
Scoring: The cPDAI should evaluate the extent and severity of lesions (pustules, erosions, crusts) across different body regions. Each region is scored based on the number and size of active lesions. A total score is calculated to reflect overall disease activity.
-
Assessment Schedule: cPDAI scores should be recorded at each visit to track the response to treatment over time.
-
Biomarker and Immunological Assessments
-
Autoantibody Titers: Serum samples should be collected at baseline and at the end of the study to measure anti-desmocollin-1 (DSC-1) and anti-desmoglein-1 (DSG-1) IgG titers. This helps to correlate clinical improvement with a reduction in pathogenic autoantibodies.
-
BTK Occupancy: To confirm target engagement, drug bound to BTK can be measured in peripheral blood mononuclear cells (PBMCs).
Visualizations
Signaling Pathway of BTK Inhibition
Caption: BTK Signaling Pathway Inhibition by this compound.
Experimental Workflow for Canine Pemphigus Studies
Caption: Experimental Workflow for Rilzabrutinib Canine Pemphigus Trials.
Logical Relationship of Treatment and Outcomes
Caption: Logical Flow from Rilzabrutinib Administration to Outcomes.
References
Troubleshooting & Optimization
(E)-Rilzabrutinib Solubility and Handling: Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the solubility and handling of (E)-Rilzabrutinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 130 mg/mL (approximately 195.27 mM). For optimal results, it is critical to use fresh, anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce solubility[1][2].
Q2: My this compound powder is not dissolving well in DMSO, even at a lower concentration. What should I do?
A2: If you encounter difficulty dissolving the compound, you can employ several techniques. First, ensure the vial is tightly capped and vortex the solution vigorously. If particulates remain, sonication in a water bath for 10-15 minutes can help break up aggregates[3][4]. Gentle warming of the solution in a 37°C water bath for 5-10 minutes can also aid dissolution by increasing kinetic energy[1]. Always inspect the solution to ensure it is clear before use.
Q3: I observed precipitation in my DMSO stock solution after storing it or when diluting it into an aqueous buffer. How can I prevent this?
A3: Precipitation can occur for several reasons. If it happens during storage, it may be due to temperature fluctuations or the use of a supersaturated stock solution. To prevent this, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When diluting a DMSO stock into an aqueous medium, the compound can "crash out." To avoid this, it is best to make intermediate dilutions in DMSO first, then add the final diluted DMSO sample to the aqueous buffer with vigorous mixing. The final DMSO concentration in cell culture should typically be below 0.5% to avoid toxicity.
Q4: Can I prepare this compound in aqueous solutions for my experiments?
A4: The free base form of this compound has poor aqueous solubility. However, salt forms of the compound are significantly more water-soluble. For instance, the hemi-sulfate salt form has a reported aqueous solubility of > 100 mg/mL. If your experimental design requires an aqueous solution, using a salt form of Rilzabrutinib would be the recommended approach.
Q5: Are there established formulations for in vivo animal studies?
A5: Yes, co-solvent systems are commonly used for in vivo administration. These formulations typically start with a stock solution in DMSO, which is then mixed with other vehicles. Examples include mixtures of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline. These formulations have been shown to yield clear solutions suitable for administration.
Q6: How should I store the solid compound and my stock solutions?
A6: The solid, powdered form of this compound should be stored at -20°C for long-term stability (months) or at 0-4°C for the short term (days to weeks). Once dissolved in DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.
Data Presentation
Table 1: Solubility of this compound Forms
| Compound Form | Solvent | Concentration | Notes |
| This compound (Free Base) | DMSO | ≥ 130 mg/mL (195.27 mM) | Use of fresh, anhydrous DMSO is critical. |
| Rilzabrutinib Hemi-sulfate | Water | > 100 mg/mL | Salt forms offer significantly higher aqueous solubility. |
Table 2: Example Co-Solvent Formulations for In Vivo Use
| Protocol | Components | Final Concentration | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.12 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.12 mM) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.12 mM) | Clear Solution |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor initial dissolution in DMSO | 1. Hygroscopic DMSO: DMSO has absorbed atmospheric moisture, reducing its solvating power. 2. Low Temperature: Insufficient kinetic energy to overcome the solid's lattice energy. 3. Concentration Too High: The desired concentration exceeds the solubility limit. | 1. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Store DMSO properly in a tightly sealed container. 2. Gently warm the solution to 37°C in a water bath for 5-10 minutes. 3. Prepare a more dilute stock solution (e.g., 5 mM or 10 mM). |
| Precipitation upon dilution in aqueous media | 1. "Crashing Out": The compound is not soluble in the aqueous buffer at the resulting concentration after dilution from DMSO stock. 2. Final DMSO concentration is too low: Insufficient co-solvent to maintain solubility. | 1. Perform serial dilutions in 100% DMSO first to a concentration closer to the final working concentration. Then, add this diluted stock to the aqueous medium dropwise while vortexing. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to cells (typically <0.5%). |
| Compound appears unstable or degraded | 1. Instability of Free Base: The free base form has been noted to show degradation products during processing, especially with heat. 2. Repeated Freeze-Thaw Cycles: Can lead to compound precipitation and degradation. | 1. Prepare stock solutions fresh and minimize exposure to heat. For long-term aqueous stability, consider using a more stable salt form if available. 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound and a bottle of new, anhydrous, high-purity DMSO to come to room temperature before opening to minimize moisture absorption.
-
Solvent Addition: Calculate the required volume of DMSO to achieve the desired concentration (e.g., for 10 mg of Rilzabrutinib at 100 mM, add 150.2 µL of DMSO). Using a calibrated pipette, add the DMSO to the vial containing the compound.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Assisted Dissolution (If Necessary): If solid particles are still visible, place the sealed vial in a water bath sonicator for 10-15 minutes. If sonication is insufficient, move the vial to a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Final Inspection: Visually inspect the solution against a light source to confirm it is a clear, particle-free solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store at -20°C for up to one year or -80°C for up to two years.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Use (PEG300/Tween-80 Method)
-
Prepare DMSO Stock: First, prepare a concentrated stock of this compound in 100% DMSO (e.g., 20.8 mg/mL). Ensure it is fully dissolved.
-
Mixing Order: The order of solvent addition is critical. To prepare 1 mL of the final formulation as an example:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
-
Final Concentration: This procedure yields a 2.08 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Inspection: Ensure the final solution is clear before administration.
Visualizations
Signaling Pathway
This compound is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, activation, and survival. Rilzabrutinib also inhibits Fc receptor (FcR) signaling in myeloid cells, which is relevant in antibody-mediated autoimmune diseases.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing inhibition by this compound.
Experimental Workflow
This workflow provides a logical sequence of steps to troubleshoot solubility issues encountered during experiments.
Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.
Logical Relationships
Understanding the factors that influence solubility is key to preventing issues before they arise.
Caption: Key factors influencing the solubility outcomes of this compound.
References
Optimizing (E)-Rilzabrutinib for Kinase Inhibition Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (E)-Rilzabrutinib in kinase inhibition assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries, ensuring efficient troubleshooting and experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, potent, and highly selective reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It targets the cysteine residue (Cys481) in the ATP-binding site of BTK.[3] Unlike irreversible covalent inhibitors, the bond formed by Rilzabrutinib can dissociate, which may contribute to its safety profile by minimizing off-target effects and preserving platelet function.[1][4]
Q2: What are the primary kinase targets of this compound?
The primary target of this compound is Bruton's tyrosine kinase (BTK). However, it also shows potent inhibitory activity against a small number of other kinases.
Q3: What is a recommended starting concentration range for this compound in a BTK kinase inhibition assay?
Based on its low nanomolar potency, a sensible starting point for an in vitro kinase assay would be a high concentration of 1 µM, followed by a serial dilution series (e.g., 1:3 or 1:10) to generate a dose-response curve. This range should adequately cover the concentrations needed to determine an accurate IC50 value.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. Subsequent dilutions to working concentrations should be made in the assay buffer, ensuring the final solvent concentration is low (typically ≤1%) to avoid impacting kinase activity.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for Rilzabrutinib.
-
Potential Cause: ATP Concentration.
-
Troubleshooting Step: Rilzabrutinib is an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly higher than the Km of BTK for ATP, it can lead to an apparent decrease in inhibitor potency (a higher IC50 value). Consider performing the assay with an ATP concentration at or near the Km for BTK. You can also perform an ATP competition assay by running the experiment with varying ATP concentrations to confirm competitive inhibition.
-
-
Potential Cause: Inactive Enzyme.
-
Troubleshooting Step: Ensure the BTK enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Run a positive control with a known BTK inhibitor to verify enzyme activity.
-
-
Potential Cause: Incorrect Buffer Composition.
-
Troubleshooting Step: The pH, ionic strength, and presence of additives in the reaction buffer can influence inhibitor binding and enzyme activity. Verify that the buffer conditions are optimal for your specific kinase. A common kinase assay buffer includes components like HEPES, MgCl₂, and a non-ionic detergent.
-
Issue 2: High variability between replicate wells.
-
Potential Cause: Pipetting Inaccuracy.
-
Troubleshooting Step: Ensure pipettes are properly calibrated, especially when working with small volumes. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.
-
-
Potential Cause: Edge Effects.
-
Troubleshooting Step: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.
-
-
Potential Cause: Compound Precipitation.
-
Troubleshooting Step: Visually inspect for any precipitation of Rilzabrutinib in the assay buffer, especially at higher concentrations. If precipitation is observed, you may need to adjust the solvent concentration or use a different buffer system.
-
Issue 3: Difficulty in determining the kinetic parameters for a reversible covalent inhibitor.
-
Potential Cause: Inappropriate Assay Setup.
-
Troubleshooting Step: Standard endpoint assays may not be sufficient to characterize the kinetics of a reversible covalent inhibitor. A kinetic assay that measures product formation over time is more appropriate. Consider pre-incubating the enzyme and inhibitor for various time points before initiating the reaction with the substrate and ATP. This can help in determining the on-rate of inhibition. To determine the off-rate, a washout experiment can be performed where the inhibitor-enzyme complex is diluted to remove unbound inhibitor, and the return of enzyme activity is monitored over time.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| BTK | 1.3 ± 0.5 | |
| RLK | 1.2 ± 0.3 | |
| TEC | 0.8 ± 0.1 | |
| BMX | 1.0 ± 0.1 | |
| BLK | 6.3 ± 0.7 |
At a concentration of 1 µM, Rilzabrutinib demonstrated >90% inhibition of only six out of 251 kinases screened.
Experimental Protocols
Protocol 1: General BTK Kinase Inhibition Assay (Biochemical)
This protocol provides a general framework for determining the IC50 of Rilzabrutinib against BTK. Specific conditions should be optimized for your particular assay format (e.g., fluorescence, luminescence, radioactivity).
Materials:
-
Recombinant human BTK enzyme
-
Suitable peptide substrate for BTK (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
DMSO
-
Microplate (e.g., 384-well)
-
Detection reagents specific to the assay format
Procedure:
-
Prepare Rilzabrutinib Dilutions:
-
Prepare a 10 mM stock solution of Rilzabrutinib in 100% DMSO.
-
Create a serial dilution series of Rilzabrutinib in DMSO. For a 10-point curve, you might prepare concentrations from 1 mM down to 0.05 µM.
-
Further dilute the DMSO serial dilutions into the kinase assay buffer to create a 4X working solution of the inhibitor. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X Rilzabrutinib working solution or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells of the microplate.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in kinase assay buffer. The final concentration of BTK and substrate should be optimized based on the specific activity of the enzyme and the desired signal window.
-
Add 10 µL of the 2X enzyme/substrate mix to all wells.
-
-
Pre-incubation:
-
Incubate the plate for 10-30 minutes at room temperature to allow for inhibitor binding to the enzyme. For a reversible covalent inhibitor, this pre-incubation step is important.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km of BTK for ATP.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
-
Reaction Incubation:
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution or as per the instructions of your detection kit.
-
Add the detection reagents and measure the signal (e.g., fluorescence, luminescence) using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Rilzabrutinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Rilzabrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
BTK Downstream Signaling Pathway
Caption: BTK signaling cascade initiated by BCR engagement.
Experimental Workflow for Rilzabrutinib IC50 Determination
Caption: Workflow for determining the IC50 of Rilzabrutinib.
Troubleshooting Logic for High IC50 Values
Caption: Troubleshooting guide for unexpectedly high IC50 values.
References
- 1. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time [frontiersin.org]
- 4. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E)-Rilzabrutinib Stability and Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation of (E)-Rilzabrutinib in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Specific stability data for this compound is not publicly available. The following information is based on the known physicochemical properties of Rilzabrutinib, general principles of pharmaceutical chemistry, and potential degradation pathways of its constituent functional groups. It is intended as a general guide. Researchers must perform their own stability studies for their specific formulations and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its stability in aqueous solutions?
A1: this compound's solubility is pH-dependent. It exhibits high solubility in acidic conditions (>120 mg/mL) and low solubility in neutral to basic conditions (0.04 mg/mL at neutral pH)[1]. It is also soluble in organic solvents like DMSO. This pH-dependent solubility is a critical factor to consider when preparing and storing aqueous solutions.
Q2: My this compound solution appears cloudy or has precipitated over time. What could be the cause?
A2: Precipitation is a common issue, likely due to the pH-dependent solubility of this compound. If the pH of your aqueous solution shifts towards neutral or basic, the compound can precipitate out of solution. This can be caused by the dissolution of atmospheric CO2, interaction with container surfaces, or the addition of other components to the solution.
Q3: What are the potential degradation pathways for this compound in an aqueous environment?
A3: Based on the chemical structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core, a nitrile group, an amide bond, and a phenoxy ether linkage, several degradation pathways are plausible under stress conditions:
-
Hydrolysis:
-
Nitrile Group: The nitrile group can undergo hydrolysis, especially under acidic or basic conditions, to form a primary amide and subsequently a carboxylic acid.
-
Amide Bond: The piperidine-1-carbonyl (amide) linkage could be susceptible to hydrolysis, leading to the cleavage of the molecule.
-
Pyrimidine Ring: The pyrimidine ring system may also be susceptible to hydrolytic degradation, particularly at non-neutral pH and elevated temperatures.
-
-
Oxidation: The electron-rich aromatic rings and the tertiary amine in the piperazine moiety could be susceptible to oxidation, especially in the presence of oxidizing agents or under exposure to light and oxygen.
-
Photodegradation: The phenoxyphenyl group and the heterocyclic pyrazolopyrimidine system are chromophores that can absorb UV light, potentially leading to photodegradation.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your aqueous solutions in the acidic range where Rilzabrutinib is most soluble and potentially more stable. Use appropriate buffer systems.
-
Temperature: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down potential degradation reactions.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially for long-term storage or during light-sensitive experiments.
-
Inert Atmosphere: For sensitive experiments or long-term storage of solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to avoid issues with both stability and solubility over time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of activity | Degradation of this compound in the aqueous solution. | - Prepare fresh solutions for each experiment. - Re-evaluate the pH and buffer system of your solution. - Store stock solutions in small, single-use aliquots in a freezer to avoid repeated freeze-thaw cycles. - Perform a forced degradation study on your formulation to identify potential degradants. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | - Characterize the new peaks using mass spectrometry (MS) to identify potential degradants. - Compare the chromatograms of fresh and aged solutions to track the appearance of new peaks over time. - Review the storage conditions (pH, temperature, light exposure) and modify them to enhance stability. |
| Precipitation in the solution upon storage | pH shift towards neutral or basic pH, exceeding the solubility limit. | - Measure the pH of the solution. If it has shifted, adjust it back to the acidic range with a suitable buffer. - Consider using a co-solvent system if appropriate for your experimental design to improve solubility. - Filter the solution through a 0.22 µm filter before use to remove any undissolved particles. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in an aqueous solution to illustrate the potential impact of pH and temperature. This data is for illustrative purposes only and should not be considered as actual experimental results.
Table 1: Illustrative Effect of pH on this compound Stability at 25°C for 24 hours
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery | Appearance |
| 3.0 | 100 | 99.5 | 99.5% | Clear Solution |
| 5.0 | 100 | 98.2 | 98.2% | Clear Solution |
| 7.4 | 100 | 85.1 (some precipitation) | 85.1% | Slight Haze |
| 9.0 | 100 | 72.3 (significant precipitation) | 72.3% | Visible Precipitate |
Table 2: Illustrative Effect of Temperature on this compound Stability at pH 4.0 for 7 days
| Temperature | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Recovery |
| 4°C | 100 | 99.1 | 99.1% |
| 25°C | 100 | 95.8 | 95.8% |
| 40°C | 100 | 88.4 | 88.4% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an acidic aqueous buffer where it is soluble and stable).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution (or solid drug) at a high temperature (e.g., 70°C) for a specified time.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., using a photostability chamber).
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method coupled with a UV detector and a mass spectrometer (LC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify the degradation products.
Mandatory Visualizations
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: Recommended Workflow for Handling this compound Aqueous Solutions.
References
Interpreting unexpected results in Rilzabrutinib-treated animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rilzabrutinib in animal models. Our aim is to help you interpret unexpected results and navigate potential challenges in your experiments.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses specific issues you might encounter during your preclinical studies with Rilzabrutinib.
| Observed Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| 1. Lack of Efficacy (No significant difference between Rilzabrutinib-treated and vehicle control groups) | a. Suboptimal Dosing or Pharmacokinetics: Insufficient drug exposure due to incorrect dosage, formulation issues, or rapid metabolism in the specific animal model. Rilzabrutinib has a short half-life (approx. 3-4 hours) but achieves sustained BTK occupancy.[1] b. BTK-Independent Disease Model: The chosen animal model may have disease pathology that is not primarily driven by BTK signaling. c. Compound Instability: Degradation of Rilzabrutinib in the formulation. d. Model-Specific Resistance: The specific strain or species may have intrinsic resistance mechanisms. | a. Verify Dosing and PK/PD: - Confirm dose calculations and administration route. - Perform pharmacokinetic (PK) analysis to measure plasma concentrations of Rilzabrutinib. - Conduct a pharmacodynamic (PD) assay, such as a BTK occupancy assay in splenocytes or peripheral blood mononuclear cells (PBMCs), to confirm target engagement.[2] A strong correlation between BTK occupancy and efficacy has been demonstrated.[2] b. Re-evaluate Animal Model: - Review literature to confirm the role of BTK in the chosen model. - Consider using a different, well-validated model for the disease indication. c. Check Compound Integrity: - Prepare fresh formulations for each experiment. - Assess the stability of Rilzabrutinib in the chosen vehicle under experimental conditions. d. Literature Review: - Search for studies using BTK inhibitors in the same animal model and strain to identify potential known resistance issues. |
| 2. Partial or Weaker-Than-Expected Efficacy | a. Dose Insufficiency: The administered dose may be on the lower end of the therapeutic window for the specific model. b. High Disease Burden: The severity of the disease in the animal model may require higher or more frequent dosing. c. Redundant Signaling Pathways: Other signaling pathways may compensate for BTK inhibition, leading to a partial response. | a. Dose-Response Study: - Conduct a dose-escalation study to determine the optimal therapeutic dose. Rilzabrutinib has shown dose-dependent improvement in preclinical models.[2][3] b. Adjust Dosing Regimen: - Consider increasing the dosing frequency (e.g., from once to twice daily) to maintain sufficient BTK occupancy, especially given its short plasma half-life. c. Combination Therapy: - Explore the possibility of combining Rilzabrutinib with an inhibitor of a compensatory signaling pathway, if known. |
| 3. Unexpected Off-Target Effects (e.g., bleeding, cardiotoxicity) | a. High Dose Levels: Supratherapeutic doses might lead to inhibition of other kinases. b. Model-Specific Sensitivity: The animal model may have a unique sensitivity to Rilzabrutinib or its metabolites. c. Misinterpretation of Clinical Signs: The observed effects may not be directly related to the drug but could be a manifestation of the disease model itself. | a. Dose Reduction: - Lower the dose to a level that maintains efficacy while minimizing adverse effects. b. Selectivity Profiling: - Rilzabrutinib is highly selective for BTK compared to first-generation inhibitors like ibrutinib and does not typically interfere with platelet aggregation. If bleeding is observed, investigate potential underlying causes unrelated to direct platelet inhibition. c. Thorough Health Monitoring: - Implement comprehensive health monitoring of the animals, including baseline measurements before treatment initiation, to differentiate between disease-related and treatment-related effects. |
| 4. Inconsistent Results Across Experiments | a. Variability in Animal Cohorts: Differences in age, weight, sex, or genetic background of the animals. b. Inconsistent Drug Formulation or Administration: Variations in the preparation or delivery of the Rilzabrutinib dose. c. Subjective Scoring of Disease: If the primary endpoint relies on subjective scoring (e.g., clinical scores in arthritis models), inter-observer variability can be a factor. | a. Standardize Animal Cohorts: - Ensure consistency in the selection of animals for each experimental group. b. Standardize Procedures: - Implement and strictly follow standard operating procedures (SOPs) for drug formulation and administration. c. Blinding and Training: - Blind the observers who are assessing the disease scores to the treatment groups. - Provide thorough training to all personnel involved in scoring to ensure consistency. |
Frequently Asked Questions (FAQs)
Mechanism of Action & Selectivity
Q1: What is the mechanism of action of Rilzabrutinib?
A1: Rilzabrutinib is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the signaling pathways of B cells and other immune cells like macrophages. By inhibiting BTK, Rilzabrutinib modulates immune responses. In the context of immune-mediated diseases, it has a dual mechanism: it reduces the production of pathogenic autoantibodies by B cells and inhibits the destruction of antibody-coated cells (like platelets in ITP) by macrophages through the Fcγ receptor (FcγR) pathway.
Q2: How does the selectivity of Rilzabrutinib compare to other BTK inhibitors?
A2: Rilzabrutinib is a highly selective BTK inhibitor. Unlike first-generation, irreversible BTK inhibitors such as ibrutinib, Rilzabrutinib has fewer off-target effects. For example, ibrutinib can inhibit other kinases that play a role in platelet aggregation, leading to an increased risk of bleeding. Rilzabrutinib's reversible covalent binding and high selectivity minimize these off-target effects, and it has been shown to not interfere with normal platelet aggregation.
Q3: What is the significance of Rilzabrutinib's reversible covalent binding?
A3: The reversible covalent binding of Rilzabrutinib allows for a long residence time on the BTK enzyme, leading to sustained target inhibition even with low systemic exposure and a short plasma half-life. This tailored covalency is designed to provide a balance between durable efficacy and improved safety by reducing the potential for off-target toxicities associated with irreversible inhibitors.
Experimental Design & Protocols
Q4: What are some key considerations when designing an animal study with Rilzabrutinib?
A4: Key considerations include:
-
Animal Model Selection: Choose a model where the pathophysiology is known to be BTK-dependent.
-
Dose and Route of Administration: Rilzabrutinib is orally bioavailable. A dose-response study is recommended to identify the optimal dose for your model.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: It is crucial to measure drug exposure (PK) and target engagement (PD) to ensure that the drug is reaching its target at sufficient levels to have a biological effect.
-
Endpoints: Select clear, objective, and relevant endpoints to assess efficacy.
-
Control Groups: Always include a vehicle control group.
Q5: Can you provide a general protocol for a BTK occupancy assay?
A5: A BTK occupancy assay is essential for confirming target engagement. Here is a general workflow:
Detailed Methodologies:
-
BTK Target Occupancy in Human PBMCs:
-
Treat whole blood samples with serial dilutions of Rilzabrutinib or a DMSO control for 1 hour at 37°C.
-
Isolate PBMCs using a Ficoll gradient.
-
Treat the isolated PBMCs with a bodipy-labeled BTK-selective probe for 1 hour at 37°C.
-
Lyse the cells.
-
The amount of probe bound to BTK is then quantified, which is inversely proportional to the occupancy by Rilzabrutinib.
-
Signaling Pathways
Q6: Can you illustrate the signaling pathway inhibited by Rilzabrutinib?
A6: Rilzabrutinib primarily inhibits the B-cell receptor (BCR) signaling pathway and the Fcγ receptor (FcγR) signaling pathway in macrophages.
Troubleshooting Logic
Q7: I am not seeing the expected therapeutic effect. What is a logical troubleshooting workflow?
A7: If you are not observing the expected efficacy, follow this systematic approach:
References
- 1. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of (E)-Rilzabrutinib Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with (E)-Rilzabrutinib. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on formulation and efficacy.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and in vivo application of Rilzabrutinib.
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, reversible, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the signaling pathways of B-cells and other immune cells.[1] By inhibiting BTK, Rilzabrutinib disrupts these signaling pathways, which in turn reduces the activation and proliferation of B-cells.[1] This mechanism is particularly effective in autoimmune diseases where aberrant B-cell activity is a primary pathological feature.[1] In conditions like immune thrombocytopenia (ITP), Rilzabrutinib is thought to have a dual mechanism of action: it reduces the macrophage-mediated destruction of platelets and decreases the production of pathogenic autoantibodies.
Q2: We are observing low or variable in vivo efficacy with our Rilzabrutinib formulation. What are the potential causes?
A2: Low or variable in vivo efficacy of Rilzabrutinib can stem from several factors, primarily related to its physicochemical properties and formulation. The most common causes include:
-
Poor Oral Bioavailability: Rilzabrutinib has inherently low oral bioavailability. This is largely due to its pH-dependent solubility.
-
Suboptimal Formulation: The choice of vehicle and excipients is critical. An inappropriate formulation can lead to poor dissolution, precipitation in the gastrointestinal tract, and consequently, low absorption.
-
Dosing and Administration Issues: Inconsistent administration techniques, incorrect dosing calculations, or issues with the stability of the formulation during the experiment can all contribute to variability.
-
Animal Model-Specific Factors: The physiology of the chosen animal model, including gastric pH and transit time, can influence drug absorption.
Q3: What is the reported oral bioavailability of Rilzabrutinib and how does its solubility profile impact this?
A3: this compound exhibits low oral bioavailability. Its solubility is highly pH-dependent, with good solubility in acidic environments and poor solubility in neutral or alkaline conditions. This means that while it may dissolve in the acidic environment of the stomach, it can precipitate in the more neutral pH of the small intestine, which is the primary site for drug absorption. This precipitation significantly reduces the amount of drug available for absorption into the bloodstream.
Q4: Are there any known effects of food on the absorption of Rilzabrutinib?
A4: Yes, the presence of food can affect the absorption of Rilzabrutinib. Due to its physicochemical properties, co-administration with food may alter the gastrointestinal environment, potentially impacting the drug's dissolution and absorption. It is advisable to maintain consistent fasting or fed states for all animals within a study to minimize variability.
II. Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your in vivo experiments with Rilzabrutinib.
Troubleshooting Inconsistent Efficacy Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in efficacy between animals in the same group. | Inconsistent Formulation: The drug may not be uniformly suspended in the vehicle, leading to variable dosing. | 1. Ensure the formulation is a homogenous suspension before each administration. Use a vortex mixer immediately before drawing each dose. 2. For suspension formulations, consider increasing the viscosity of the vehicle to slow down sedimentation. 3. Evaluate the stability of your formulation over the duration of the experiment. |
| Improper Oral Gavage Technique: Incorrect administration can lead to dosing errors or stress in the animals, affecting physiological responses. | 1. Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. 2. Use appropriately sized and shaped gavage needles to minimize stress and potential injury. 3. Administer the formulation at a consistent rate and volume for all animals. | |
| Lower than expected efficacy across all treatment groups. | Poor Drug Exposure: The formulation may not be providing adequate absorption of Rilzabrutinib. | 1. Review your formulation strategy. Consider using solubilizing agents or a different vehicle system to improve solubility and dissolution. 2. Conduct a pilot pharmacokinetic (PK) study to determine the plasma concentration of Rilzabrutinib achieved with your current formulation. 3. Increase the dose of Rilzabrutinib, if tolerated, to achieve a higher therapeutic concentration. |
| Degradation of Rilzabrutinib: The compound may be unstable in the chosen formulation or under the experimental conditions. | 1. Assess the stability of Rilzabrutinib in your formulation at the storage and administration temperatures. 2. Prepare fresh formulations daily or as needed to minimize degradation. |
III. Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments related to the in vivo evaluation of Rilzabrutinib formulations.
A. Preparation of an Oral Suspension Formulation for Rodent Studies
This protocol provides a starting point for developing a suitable oral suspension of Rilzabrutinib for in vivo studies in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Calibrated balance
Procedure:
-
Calculate the required amount of Rilzabrutinib and vehicle based on the desired concentration and total volume needed for the study.
-
Weigh the precise amount of Rilzabrutinib powder using a calibrated balance.
-
Triturate the Rilzabrutinib powder in a mortar and pestle to reduce particle size and improve suspendability.
-
Gradually add a small amount of the 0.5% methylcellulose vehicle to the powder in the mortar and mix to form a smooth paste.
-
Transfer the paste to a beaker containing the remaining volume of the vehicle.
-
Stir the mixture continuously using a magnetic stir bar on a stir plate for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or unsuspended particles.
-
Store the suspension at 2-8°C and protect from light. Before each use, allow the suspension to come to room temperature and vortex thoroughly to ensure homogeneity.
B. In Vivo Efficacy Evaluation in a Mouse Model of Immune Thrombocytopenia (ITP)
This protocol outlines a general procedure for assessing the in vivo efficacy of a Rilzabrutinib formulation in a murine ITP model.
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing of Rilzabrutinib in a mouse ITP model.
Procedure:
-
Animal Model: Use an appropriate mouse strain for the ITP model.
-
ITP Induction: Induce ITP in the mice, for example, by intraperitoneal injection of an anti-mouse platelet antibody.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, Rilzabrutinib low dose, Rilzabrutinib high dose).
-
Dosing: Administer the prepared Rilzabrutinib formulation or vehicle control orally (e.g., via gavage) at the predetermined dose and frequency.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., baseline, and various time points post-treatment) to monitor platelet counts.
-
Platelet Counting: Determine platelet counts using an automated hematology analyzer or manual methods.
-
Data Analysis: Compare the platelet counts between the treatment and control groups to evaluate the efficacy of the Rilzabrutinib formulation.
C. Pharmacodynamic Assessment: BTK Occupancy Assay
This protocol describes a method to measure the extent of BTK engagement by Rilzabrutinib in peripheral blood mononuclear cells (PBMCs) or splenocytes.
Experimental Workflow:
Caption: Workflow for determining BTK occupancy in preclinical samples.
Procedure:
-
Sample Collection: At specified time points after Rilzabrutinib administration, collect blood or spleen tissue from the animals.
-
Cell Isolation: Isolate PBMCs from blood using density gradient centrifugation or prepare a single-cell suspension of splenocytes.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract the proteins.
-
BTK Occupancy Measurement: Utilize a commercially available BTK occupancy assay kit or a validated in-house method. These assays typically involve a probe that binds specifically to the active site of unoccupied BTK.
-
Quantification: Quantify the amount of unbound BTK using techniques such as flow cytometry or a plate-based fluorescence assay.
-
Data Analysis: Calculate the percentage of BTK occupancy by comparing the amount of unbound BTK in the treated samples to that in vehicle-treated control samples.
IV. Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: Simplified diagram of the BTK signaling pathway and the point of inhibition by this compound.
V. Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo evaluation of this compound.
Table 1: Preclinical Efficacy of Rilzabrutinib in a Rat Model of Collagen-Induced Arthritis
| Treatment Group | Dose | Mean Arthritis Score (Day 21) | % Inhibition of Arthritis |
| Vehicle Control | - | 10.2 | - |
| Rilzabrutinib | 3 mg/kg, bid | 6.8 | 33% |
| Rilzabrutinib | 10 mg/kg, bid | 3.5 | 66% |
| Rilzabrutinib | 30 mg/kg, bid | 1.2 | 88% |
Table 2: Pharmacokinetic Parameters of Rilzabrutinib in Healthy Human Subjects
| Parameter | Value |
| Tmax (median) | ~1-2 hours |
| Half-life (t½) | ~2-4 hours |
| Oral Bioavailability | Low |
| Protein Binding | >97% |
Table 3: In Vitro Inhibitory Activity of Rilzabrutinib
| Target | IC₅₀ (nM) |
| BTK | 0.8 |
| TEC | 3.1 |
| BMX | 6.2 |
| TXK | 8.0 |
| ITK | >1000 |
References
Technical Support Center: Overcoming Resistance to (E)-Rilzabrutinib in Long-Term Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals investigating acquired resistance to the reversible Bruton's tyrosine kinase (BTK) inhibitor, (E)-Rilzabrutinib, in long-term cell culture models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of Rilzabrutinib over first-generation BTK inhibitors like ibrutinib?
A1: Rilzabrutinib is a reversible covalent BTK inhibitor. Its primary advantage is its ability to effectively inhibit BTK even in the presence of the C481S mutation, a common mechanism of acquired resistance to irreversible covalent BTK inhibitors such as ibrutinib.[1][2][3][4] Rilzabrutinib achieves this through a non-covalent binding mode to the ATP-binding domain of BTK, maintaining potent inhibitory activity against the C481S mutant.[2]
Q2: My cell line, initially sensitive to Rilzabrutinib, is now showing signs of resistance after long-term culture. What are the potential mechanisms?
A2: While Rilzabrutinib overcomes resistance mediated by the BTK C481S mutation, prolonged exposure can lead to the selection of cells with other resistance mechanisms. Based on studies with other non-covalent BTK inhibitors, potential mechanisms include:
-
On-target secondary BTK mutations: Novel mutations within the BTK kinase domain (other than C481S) can arise, potentially altering the binding kinetics of Rilzabrutinib. Examples from other non-covalent BTK inhibitors include mutations at residues such as T474 and L528.
-
Activation of bypass signaling pathways: The cancer cells may develop resistance by upregulating alternative survival pathways that are independent of BTK signaling. Commonly implicated pathways include the PI3K/AKT/mTOR and NF-κB pathways.
-
Mutations in downstream signaling molecules: Gain-of-function mutations in genes downstream of BTK, such as Phospholipase C gamma 2 (PLCG2), can lead to autonomous B-cell receptor (BCR) signaling, bypassing the need for BTK activation.
Q3: How can I confirm the mechanism of resistance in my Rilzabrutinib-resistant cell line?
A3: A multi-step approach is recommended:
-
Sequence the BTK and PLCG2 genes: This is the most direct method to identify on-target or downstream mutations.
-
Perform a Western blot analysis: Assess the phosphorylation status of BTK and key downstream proteins in the BCR, PI3K/AKT, and NF-κB signaling pathways to identify activated bypass pathways.
-
Conduct an in vitro kinase assay: This can help determine if there is a change in the intrinsic enzymatic activity of BTK or its sensitivity to Rilzabrutinib.
Q4: I've identified a novel BTK mutation in my resistant cell line. How can I investigate its effect?
A4: To investigate the functional consequence of a novel BTK mutation, you can:
-
Generate a cell line expressing the mutant BTK: Use site-directed mutagenesis to introduce the mutation into a BTK expression vector and transfect it into a sensitive parental cell line.
-
Compare the sensitivity of the mutant-expressing cells to Rilzabrutinib: Perform cell viability assays to determine if the mutation confers resistance.
-
Perform in vitro kinase assays: Compare the enzymatic activity and Rilzabrutinib sensitivity of the purified mutant BTK protein to the wild-type protein.
Troubleshooting Guides
This section provides solutions to common problems encountered when studying Rilzabrutinib resistance.
Problem 1: Difficulty in Generating a Stable Rilzabrutinib-Resistant Cell Line
| Potential Cause | Troubleshooting Step |
| Initial drug concentration is too high | Start with a low concentration of Rilzabrutinib (at or below the IC50) to allow for gradual adaptation rather than widespread cell death. |
| Dose escalation is too rapid | Increase the drug concentration slowly and incrementally (e.g., 1.5 to 2-fold) only after the cell population has recovered and is proliferating steadily at the current concentration. |
| Cell line heterogeneity | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line known to be sensitive to BTK inhibition. |
| Contamination | Regularly check for microbial contamination, which can affect cell health and drug response. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform number of cells is seeded in each well. Overly confluent or sparse cells can lead to variable results. |
| Drug dilution errors | Prepare fresh serial dilutions of Rilzabrutinib for each experiment. Ensure thorough mixing at each dilution step. |
| Inconsistent incubation time | Maintain a consistent incubation time with the drug across all experiments (e.g., 48 or 72 hours). |
| Solvent effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level. |
Problem 3: Western Blot Shows Decreased p-BTK, but Cells Remain Viable
| Potential Cause | Troubleshooting Step |
| Activation of bypass signaling pathways | Rilzabrutinib is effectively inhibiting BTK, but the cells are surviving through alternative pathways. |
| Action: Perform Western blots for key phosphorylated proteins in bypass pathways (e.g., p-AKT, p-S6, p-NF-κB p65) to identify the activated pathway. | |
| Mutations downstream of BTK | A gain-of-function mutation in a downstream molecule like PLCG2 could be driving signaling despite BTK inhibition. |
| Action: Sequence the PLCG2 gene in your resistant cell line to check for known activating mutations. |
Data Presentation
Table 1: Comparative IC50 Values of BTK Inhibitors Against Wild-Type and C481S Mutant BTK
| Inhibitor | BTK Target | Binding Mode | IC50 (BTK WT) | IC50 (BTK C481S) | Reference |
| Ibrutinib | BTK (Cys481) | Covalent, Irreversible | Varies by study | >1 µM | |
| This compound | BTK | Reversible, Covalent | Varies by study | 1.2 nM | **** |
Experimental Protocols
Protocol 1: Generation of a Rilzabrutinib-Resistant Cell Line
This protocol describes a method for generating a Rilzabrutinib-resistant cell line through continuous, long-term exposure to the drug.
Materials:
-
Parental cancer cell line sensitive to Rilzabrutinib
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Rilzabrutinib for the parental cell line.
-
Initial drug exposure: Culture the parental cells in the presence of Rilzabrutinib at a concentration equal to or slightly below the IC50.
-
Monitor cell viability and growth: Observe the cells daily. Initially, a significant number of cells may die.
-
Recovery: Allow the surviving cells to repopulate the culture flask. This may take several passages.
-
Dose escalation: Once the cells are growing steadily in the presence of the inhibitor, gradually increase the concentration of Rilzabrutinib (e.g., by 1.5 to 2-fold).
-
Repeat: Repeat steps 4 and 5 for several months. The goal is to select for a population of cells that can tolerate significantly higher concentrations of Rilzabrutinib compared to the parental cells.
-
Characterization: Once a resistant population is established, characterize the cell line by:
-
Determining its new IC50 value for Rilzabrutinib and comparing it to the parental line.
-
Cryopreserving aliquots of the resistant cell line at various passages.
-
Investigating the underlying resistance mechanisms using the methods described in the FAQs.
-
Protocol 2: Western Blot Analysis of BTK Signaling Pathway
This protocol provides a method for analyzing the phosphorylation status of BTK and downstream signaling proteins.
Materials:
-
Parental and Rilzabrutinib-resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Y223), anti-total BTK, anti-p-AKT (S473), anti-total AKT, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell treatment: Seed both parental and resistant cells and allow them to adhere. Treat the cells with various concentrations of Rilzabrutinib for a specified time (e.g., 2-24 hours). Include a vehicle-treated control (DMSO).
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the bands using an imaging system.
-
Data analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each target.
Protocol 3: In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This protocol is a general guideline for an in vitro kinase assay to measure the enzymatic activity of BTK and its inhibition by Rilzabrutinib.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., a specific peptide or poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare reagents: Prepare serial dilutions of Rilzabrutinib in the kinase assay buffer. Prepare a master mix containing the BTK enzyme and substrate.
-
Kinase reaction:
-
Add the Rilzabrutinib dilutions or vehicle control to the wells of the assay plate.
-
Add the BTK enzyme/substrate master mix to each well.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate reaction and deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP conversion and signal generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data analysis: Plot the luminescence signal against the logarithm of the Rilzabrutinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
Technical Support Center: Validating (E)-Rilzabrutinib Specificity
Welcome to the technical support center for (E)-Rilzabrutinib. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the validation of this compound's target specificity. Ensuring that the observed biological effects are a direct result of Bruton's tyrosine kinase (BTK) inhibition is critical for accurate data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: On-Target Engagement
Q1: How can I confirm that this compound is engaging its primary target, BTK, within my cellular model?
A1: Confirming direct target engagement in a cellular context is the first step in validating specificity. Two common methods are monitoring the phosphorylation status of BTK and performing a cellular thermal shift assay (CETSA).
-
Western Blot for BTK Phosphorylation: this compound inhibits the kinase activity of BTK. Therefore, a reduction in the autophosphorylation of BTK at tyrosine 223 (pBTK Y223) is a direct indicator of target engagement. Upon activation of the B-cell receptor (BCR) pathway, BTK phosphorylation will be high; treatment with Rilzabrutinib should significantly reduce this signal.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding. When this compound binds to BTK, it stabilizes the protein, leading to a higher melting temperature. This shift can be quantified by heating cell lysates treated with the compound to various temperatures and then measuring the amount of soluble BTK remaining via Western Blot or other means.
Detailed Protocol: Western Blot for Phospho-BTK (Y223)
-
Cell Treatment: Plate your cells of interest (e.g., Ramos B cells) at the desired density. Starve the cells if necessary, then pre-treat with a dose-range of this compound or a DMSO vehicle control for 1-2 hours.
-
Cell Stimulation: Stimulate the B-cell receptor pathway to induce BTK phosphorylation. A common method is to use anti-IgM F(ab')2 fragments for 5-10 minutes.
-
Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with a primary antibody specific for phospho-BTK (Y223) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total BTK and a loading control protein (e.g., GAPDH or β-Actin).
Validation & Comparative
A Comparative Guide to (E)-Rilzabrutinib and Ibrutinib: BTK Inhibition and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. This guide provides a detailed comparison of two prominent BTK inhibitors: (E)-Rilzabrutinib, a novel reversible covalent inhibitor, and Ibrutinib, the first-in-class irreversible covalent inhibitor. We will delve into their mechanisms of action, comparative selectivity, and the experimental data that underpins our understanding of these two molecules.
Mechanism of Action: A Tale of Two Covalent Inhibitors
Both this compound and Ibrutinib are covalent inhibitors that target a cysteine residue (Cys481) in the active site of BTK. However, the nature of this covalent bond distinguishes their pharmacological profiles.
Ibrutinib , as a first-generation BTK inhibitor, forms an irreversible covalent bond with Cys481. This leads to sustained and prolonged inhibition of BTK activity. While highly effective, this irreversible binding can also contribute to off-target effects, as the inhibitor can permanently bind to other kinases with a similar cysteine residue in their active site.
This compound , on the other hand, is a reversible covalent inhibitor. This means that while it forms a covalent bond with Cys481, the bond can dissociate. This dynamic interaction allows for a more controlled and potentially more selective inhibition of BTK, with the potential for reduced off-target activity and associated adverse effects.[1] This reversible nature may also offer advantages in managing treatment-related toxicities.
Quantitative Comparison of BTK Inhibition
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported IC50 values for this compound and Ibrutinib against BTK and other relevant kinases.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 1.3 [2] | 0.5 - 5.8 |
| TEC | 0.8 [2] | 2.0 - 78 |
| EGFR | Not specified | ~10 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is compiled from various sources and is intended for comparative purposes.
Kinase Selectivity: Minimizing Off-Target Effects
A crucial aspect of kinase inhibitor development is achieving high selectivity for the intended target to minimize off-target effects and improve the therapeutic window. Ibrutinib is known to inhibit several other kinases beyond BTK, including members of the TEC and EGFR families, which have been associated with clinical side effects such as bleeding and atrial fibrillation.[3]
Experimental Protocols
To provide a deeper understanding of how the comparative data is generated, we have detailed the methodologies for two key experiments: an in vitro kinase inhibition assay and a cellular BTK autophosphorylation assay.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method used to measure the binding affinity of an inhibitor to a kinase.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the BTK active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high degree of FRET. An inhibitor competing with the tracer for the ATP binding site will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of the BTK enzyme and a Eu-labeled anti-GST antibody in the appropriate kinase buffer.
-
Prepare a 4X working solution of the Alexa Fluor™ labeled tracer in the kinase buffer.
-
Prepare serial dilutions of the test compounds (this compound and Ibrutinib) in 100% DMSO, followed by a further dilution in the kinase buffer.
-
-
Assay Assembly (in a 384-well plate):
-
Add 2 µL of the diluted test compound or DMSO control to each well.
-
Add 4 µL of the 2X BTK/Antibody mixture to each well.
-
Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to each well. The final volume in each well will be 10 µL.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the Emission Ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each compound.
-
Cellular BTK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of BTK within a cellular context, providing a measure of its cellular potency.
Principle: Upon B-cell receptor (BCR) stimulation, BTK autophosphorylates at tyrosine 223 (Y223). This phosphorylation event is a critical step in the activation of the downstream signaling cascade. A Western blot analysis using an antibody specific to the phosphorylated form of BTK (pBTK) can be used to quantify the inhibitory effect of a compound on BTK activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound, Ibrutinib, or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor by adding an anti-IgM antibody to a final concentration of 10 µg/mL.
-
Incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total BTK and a loading control protein (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK.
-
Normalize the pBTK signal to the total BTK signal for each sample.
-
Plot the normalized pBTK signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Visualizing the Molecular Landscape
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound and Ibrutinib represent two distinct approaches to BTK inhibition. While Ibrutinib, as an irreversible inhibitor, has demonstrated significant clinical efficacy, its off-target effects remain a concern. This compound, with its reversible covalent mechanism of action, offers the potential for a more selective inhibition of BTK, which may translate to an improved safety profile. The quantitative data, although from varied sources, suggests that Rilzabrutinib is a highly potent BTK inhibitor with a potentially greater selectivity over Ibrutinib. Further head-to-head comparative studies across a broad kinase panel will be invaluable in fully elucidating the selectivity advantages of reversible covalent inhibitors like this compound. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other emerging BTK inhibitors.
References
(E)-Rilzabrutinib and Platelet Aggregation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
(E)-Rilzabrutinib, an oral, reversible covalent Bruton's tyrosine kinase (BTK) inhibitor, is under investigation for various immune-mediated diseases, most notably immune thrombocytopenia (ITP).[1] A critical aspect of its safety and efficacy profile, particularly in hematological conditions, is its effect on platelet function. This guide provides a comparative analysis of this compound's effect on platelet aggregation, supported by experimental data and protocols.
Executive Summary
This compound's primary mechanism in treating ITP involves the modulation of the immune system to reduce platelet destruction, rather than direct action on platelet aggregation.[2][3] Preclinical and clinical studies have demonstrated that, unlike the first-generation BTK inhibitor ibrutinib, rilzabrutinib does not significantly inhibit platelet aggregation induced by various agonists.[4] This characteristic suggests a favorable safety profile with a potentially lower risk of bleeding events compared to other BTK inhibitors.[3] Clinical trials have primarily focused on rilzabrutinib's efficacy in increasing platelet counts in ITP patients, where it has shown significant improvements compared to placebo.
Comparative Data on Platelet Aggregation
The following table summarizes the comparative effects of rilzabrutinib and ibrutinib on platelet aggregation in response to various agonists.
| Agonist | This compound Effect | Ibrutinib Effect | Reference |
| Collagen | No significant inhibition | Significant inhibition | |
| ADP | No apparent effect | - | |
| TRAP-6 | No apparent effect | - | |
| Arachidonic Acid | No apparent effect | - | |
| GPVI-mediated | Significant suppression | - | |
| vWF/GPIb-mediated | Significant suppression | - | |
| FcγRIIA-stimulated | Significant suppression | - |
Clinical Efficacy in Immune Thrombocytopenia (LUNA 3 Trial)
The LUNA 3 Phase III clinical trial evaluated the efficacy and safety of rilzabrutinib in adults with persistent or chronic ITP. The primary endpoint was a durable platelet response.
| Endpoint | This compound (400 mg BID) | Placebo | p-value | Reference |
| Durable Platelet Response | 23% | 0% | <0.0001 | |
| Overall Platelet Response | 65% | 33% | - | |
| Median Time to First Platelet Response (in responders) | 15 days | Not Achieved | - | |
| Reduction in Rescue Therapy Use | 52% reduction | - | 0.0007 |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the general procedure for assessing platelet aggregation in response to various agonists.
1. Sample Preparation:
-
Collect whole blood from healthy volunteers or ITP patients into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 200 x g for 10 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.
2. Assay Procedure:
-
Pre-warm PRP samples to 37°C.
-
Place a cuvette with PRP into the aggregometer and establish a baseline reading.
-
Add the platelet agonist (e.g., collagen, ADP, arachidonic acid) to the PRP.
-
Record the change in light transmission for a set period (typically 5-10 minutes) as platelets aggregate.
-
For inhibitor studies, pre-incubate the PRP with the test compound (e.g., rilzabrutinib, ibrutinib) or vehicle control for a specified time before adding the agonist.
3. Data Analysis:
-
The percentage of maximum platelet aggregation is calculated relative to the light transmission of PPP.
-
Compare the aggregation response in the presence of the test compound to the vehicle control.
LUNA 3 Clinical Trial Protocol
1. Study Design:
-
A Phase III, randomized, double-blind, placebo-controlled, multicenter study.
2. Patient Population:
-
Adults with persistent or chronic ITP who have had an insufficient response to previous treatments.
-
Baseline platelet count <30 x 10⁹/L.
3. Treatment:
-
Patients were randomized to receive either oral rilzabrutinib (400 mg twice daily) or a placebo.
4. Primary Endpoint:
-
Durable platelet response, defined as achieving a platelet count of ≥50 x 10⁹/L for at least 8 of the last 12 weeks of the 24-week treatment period, in the absence of rescue therapy.
5. Secondary Endpoints:
-
Overall platelet response.
-
Time to first platelet response.
-
Use of rescue medication.
-
Bleeding events and changes in fatigue scores.
Visualizations
Signaling Pathway of Rilzabrutinib in ITP
Caption: Rilzabrutinib's dual mechanism in ITP.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for Light Transmission Aggregometry.
Logical Relationship of Rilzabrutinib's Therapeutic Effect
References
Head-to-Head Comparison: Rilzabrutinib and Acalabrutinib in Focus
In the rapidly evolving landscape of targeted therapies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of various B-cell malignancies and autoimmune disorders. This guide provides a detailed head-to-head comparison of two prominent BTK inhibitors: Rilzabrutinib, a reversible covalent inhibitor primarily investigated for immune-mediated diseases, and Acalabrutinib, an irreversible covalent inhibitor established in the treatment of B-cell cancers. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical data, and experimental methodologies.
Biochemical and Pharmacokinetic Profile
Rilzabrutinib and Acalabrutinib, while both targeting BTK, exhibit distinct biochemical and pharmacokinetic properties that underpin their different clinical applications. Rilzabrutinib is an oral, reversible covalent inhibitor, a characteristic that allows for a long duration of action on the target despite a short systemic exposure.[1] In contrast, Acalabrutinib is a second-generation, highly selective, irreversible covalent BTK inhibitor.[2] It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to irreversible inhibition.[3]
| Property | Rilzabrutinib | Acalabrutinib |
| Mechanism of Action | Reversible covalent inhibitor of BTK[4] | Irreversible covalent inhibitor of BTK[3] |
| Binding Site | Cys481 in BTK active site | Cys481 in BTK active site |
| Half-life | Short systemic exposure with long target residence time | Rapidly absorbed and metabolized |
| Primary Metabolism | - | Cytochrome P450 3A4 (CYP3A4) |
Kinase Selectivity and Potency
The selectivity of BTK inhibitors is a critical determinant of their safety profile, as off-target inhibition can lead to adverse effects. Both Rilzabrutinib and Acalabrutinib have been designed to be more selective than the first-generation BTK inhibitor, ibrutinib.
| Kinase | Rilzabrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK | ~1.3 | ~3 |
| TEC | ~0.8 | >1000 |
| EGFR | No activity | >1000 |
| ITK | - | >1000 |
Note: IC50 values are compiled from different preclinical studies and may not be directly comparable due to variations in experimental conditions.
Clinical Efficacy and Safety
The clinical development of Rilzabrutinib and Acalabrutinib has focused on different therapeutic areas, reflecting their distinct pharmacological profiles.
Rilzabrutinib in Immune Thrombocytopenia (ITP)
Rilzabrutinib has been primarily investigated for the treatment of ITP, an autoimmune disorder characterized by low platelet counts. The pivotal Phase 3 LUNA 3 study demonstrated the efficacy and safety of Rilzabrutinib in adults with persistent or chronic ITP.
| Endpoint | Rilzabrutinib (LUNA 3 Study) | Placebo |
| Durable Platelet Response | 23% | 0% |
| Platelet Response (≥50,000/µL or doubling from baseline) | 65% | 33% |
| Reduction in Rescue Therapy | 52% | - |
| Common Adverse Events (Grade 1/2) | Diarrhea, nausea | - |
Acalabrutinib in Chronic Lymphocytic Leukemia (CLL)
Acalabrutinib is approved for the treatment of CLL and has shown significant efficacy in both treatment-naïve and relapsed/refractory settings. The ELEVATE-TN and ASCEND phase 3 trials are key studies supporting its use.
| Trial | Acalabrutinib Arm | Comparator Arm | Outcome |
| ELEVATE-TN (Treatment-Naïve CLL) | Acalabrutinib + Obinutuzumab | Chlorambucil + Obinutuzumab | Median Progression-Free Survival (PFS) not reached vs. 22.6 months |
| ELEVATE-TN (Treatment-Naïve CLL) | Acalabrutinib monotherapy | Chlorambucil + Obinutuzumab | Median PFS not reached vs. 22.6 months |
| ASCEND (Relapsed/Refractory CLL) | Acalabrutinib monotherapy | Idelalisib + Rituximab or Bendamustine + Rituximab | Median PFS not reached vs. 16.5 months |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by Rilzabrutinib and Acalabrutinib, as well as a typical workflow for assessing B-cell activation.
Experimental Protocols
Kinase Selectivity Profiling (In Vitro)
Objective: To determine the selectivity of Rilzabrutinib and Acalabrutinib against a broad panel of kinases.
Methodology:
-
A competitive binding assay (e.g., KINOMEscan™) is utilized, which measures the ability of a compound to compete with a proprietary ligand for the active site of a kinase.
-
The test compounds (Rilzabrutinib and Acalabrutinib) are incubated at a fixed concentration (e.g., 1 µM) with a panel of several hundred purified human kinases.
-
The binding of the test compound to each kinase is measured as a percentage of the control (vehicle-treated) binding.
-
For kinases showing significant inhibition, dose-response curves are generated by testing a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).
B-Cell Activation Assay (Flow Cytometry)
Objective: To assess the inhibitory effect of Rilzabrutinib and Acalabrutinib on B-cell activation.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
The cells are pre-incubated with various concentrations of Rilzabrutinib, Acalabrutinib, or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
B-cell activation is induced by stimulating the cells with a B-cell receptor (BCR) agonist, such as anti-IgM antibody, for a defined period (e.g., 18-24 hours).
-
Following stimulation, the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86).
-
The expression of activation markers on the CD19+ B-cell population is quantified using a flow cytometer.
-
The concentration of each inhibitor required to reduce the expression of activation markers by 50% (IC50) is calculated.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To evaluate the effect of Rilzabrutinib and Acalabrutinib on platelet aggregation.
Methodology:
-
Platelet-rich plasma (PRP) is prepared from citrated whole blood from healthy donors by centrifugation.
-
The PRP is pre-incubated with various concentrations of Rilzabrutinib, Acalabrutinib, or vehicle control for a short period (e.g., 5-10 minutes) at 37°C in an aggregometer cuvette with stirring.
-
Platelet aggregation is initiated by adding a platelet agonist, such as collagen, ADP, or thrombin receptor-activating peptide (TRAP).
-
The change in light transmission through the PRP, which corresponds to the degree of platelet aggregation, is monitored over time.
-
The maximum percentage of aggregation is determined, and the inhibitory effect of the compounds is quantified.
Fcγ Receptor-Mediated Phagocytosis Assay
Objective: To assess the ability of Rilzabrutinib to inhibit the phagocytosis of antibody-coated particles by macrophages.
Methodology:
-
Monocytes are isolated from PBMCs and differentiated into macrophages in culture.
-
Target particles (e.g., sheep red blood cells or beads) are opsonized by coating them with IgG antibodies.
-
The macrophages are pre-incubated with various concentrations of Rilzabrutinib or vehicle control.
-
The opsonized target particles are then added to the macrophage culture.
-
After an incubation period to allow for phagocytosis, non-ingested particles are removed by washing.
-
The extent of phagocytosis is quantified, for example, by lysing the macrophages and measuring the signal from the ingested particles (if fluorescently or radioactively labeled) or by microscopy to count the number of ingested particles per macrophage.
Conclusion
Rilzabrutinib and Acalabrutinib are both potent BTK inhibitors with distinct profiles that have led to their development in different therapeutic areas. Rilzabrutinib's reversible covalent binding and its demonstrated efficacy in ITP highlight its potential in autoimmune diseases where modulating, rather than permanently ablating, BTK activity may be advantageous. Acalabrutinib's high selectivity and irreversible inhibition have established it as a key therapeutic option in B-cell malignancies, offering a favorable safety profile compared to first-generation BTK inhibitors. The data and methodologies presented in this guide provide a framework for researchers to understand the key differences between these two important drugs and to inform further investigation and development in the field of BTK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
(E)-Rilzabrutinib: A Preclinical Comparative Guide to Target Engagement in Immune-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of (E)-Rilzabrutinib, a novel Bruton's tyrosine kinase (BTK) inhibitor, with other relevant alternatives. The information presented is supported by experimental data from publicly available preclinical studies, offering insights into its target engagement, mechanism of action, and efficacy in models of immune-mediated diseases.
Executive Summary
This compound is a potent, oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in various immune cells.[1][2] Preclinical evidence demonstrates its ability to effectively engage BTK, leading to the modulation of B cell and innate immune cell functions. This guide summarizes key preclinical data, comparing rilzabrutinib's enzymatic and cellular activity with other BTK inhibitors and detailing its efficacy in established animal models of autoimmune disease.
Comparative Analysis of BTK Inhibition
Rilzabrutinib has been designed for high potency and selectivity, a crucial factor in minimizing off-target effects. The following tables summarize its in vitro inhibitory activity against BTK and other kinases in comparison to first and second-generation BTK inhibitors.
Table 1: Enzymatic Inhibition (IC50, nM)
| Inhibitor | BTK | TEC | BMX | BLK | EGFR | ITK | JAK3 |
| Rilzabrutinib | 1.3 | 0.8 | 1.0 | 6.3 | >1000 | >1000 | >1000 |
| Ibrutinib | 0.5 | 5 | 1 | 3 | 5.6 | 10 | >1000 |
| Acalabrutinib | 3 | 37 | 12 | 48 | >1000 | >1000 | >1000 |
| Zanubrutinib | <1 | 2 | 1.5 | 1.9 | >1000 | 67 | >1000 |
Data compiled from multiple preclinical studies. Direct head-to-head comparative studies may show slight variations.
Table 2: Cellular Activity (IC50, nM)
| Assay | Rilzabrutinib | Ibrutinib |
| B-Cell Proliferation (Human) | 5 ± 2.4 | - |
| BTK Occupancy (Ramos B cells) | 8 ± 2 | - |
| FcγR-stimulated TNF-α production (Human Monocytes) | 56 ± 45 | - |
| B-Cell Activation (CD69 Expression) | 126 ± 32 | - |
Data for Ibrutinib in these specific cellular assays were not available in the reviewed literature for a direct comparison.
Mechanism of Action: BTK Signaling Pathway
Rilzabrutinib exerts its therapeutic effect by inhibiting BTK, a key kinase in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. This inhibition modulates the activity of B cells and innate immune cells like macrophages, basophils, mast cells, and neutrophils.[1]
Preclinical Efficacy in Autoimmune Models
Rilzabrutinib has demonstrated significant efficacy in various preclinical models of autoimmune and inflammatory diseases.
Collagen-Induced Arthritis (CIA) in Rats
In a rat model of collagen-induced arthritis, rilzabrutinib treatment led to a dose-dependent improvement in clinical scores and joint pathology.
Immune Thrombocytopenia (ITP) in Mice
In a mouse model of immune thrombocytopenia, pretreatment with rilzabrutinib dose-dependently prevented platelet loss induced by anti-platelet antibodies. This demonstrates its ability to inhibit antibody-mediated innate immune responses.
FcγR Signaling and B-Cell Activation
Rilzabrutinib has been shown to inhibit FcγR signaling in human monocytes, as measured by a reduction in TNF-α production. It also effectively inhibits B-cell activation, proliferation, and the production of inflammatory mediators.
Experimental Protocols
BTK Target Occupancy Assay
This assay determines the extent and duration of BTK engagement by rilzabrutinib in peripheral blood mononuclear cells (PBMCs).
-
Treatment: Human whole blood is treated with serial dilutions of rilzabrutinib (e.g., 0.0003–10 μM) or DMSO as a control for 1 hour at 37°C.
-
PBMC Isolation: PBMCs are isolated from the treated blood samples using Ficoll gradient centrifugation.
-
Probe Labeling: Isolated PBMCs are incubated with a bodipy-labeled, irreversible BTK-selective probe for 1 hour at 37°C. This probe binds to the BTK that is not occupied by rilzabrutinib.
-
Lysis and Detection: Cells are lysed, and the amount of probe-bound BTK is quantified using an appropriate detection method (e.g., fluorescence measurement).
-
Analysis: BTK occupancy is calculated as the percentage reduction in probe binding in rilzabrutinib-treated samples compared to the DMSO control.
Reversibility of Binding Assay
This assay determines whether the binding of rilzabrutinib to BTK is reversible.
-
Incubation: A solution of purified BTK protein (2.2 μM) is incubated with the test compound (0.6 μM rilzabrutinib or an irreversible inhibitor like ibrutinib) for 60 minutes.
-
Digestion: The BTK/compound mixture is then treated with trypsin (1 mg/ml) for 60 minutes to digest the BTK protein.
-
Analysis: The amount of unbound, unmodified compound released back into the solution after protein digestion is quantified by a suitable analytical method (e.g., LC-MS/MS).
-
Interpretation: A high percentage of compound recovery indicates reversible binding, while low recovery suggests irreversible binding.
Collagen-Induced Arthritis (CIA) in Rats
This in vivo model assesses the therapeutic efficacy of rilzabrutinib in a model of rheumatoid arthritis.
-
Induction: Male Lewis rats are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) on day 7.
-
Treatment: Once arthritis is established (typically around day 10-12), rats are orally administered rilzabrutinib or vehicle daily.
-
Assessment: Disease severity is monitored regularly by scoring clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) and measuring paw volume.
-
Endpoint: At the end of the study, joints are collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
FcγR-mediated TNF-α Release Assay
This in vitro assay evaluates the effect of rilzabrutinib on FcγR signaling in monocytes.
-
Cell Culture: Human monocytes are isolated from PBMCs and cultured.
-
Treatment: The cells are pre-incubated with various concentrations of rilzabrutinib or a vehicle control.
-
Stimulation: The monocytes are then stimulated with immune complexes (e.g., aggregated IgG) to activate FcγR signaling.
-
Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the concentration of released TNF-α is measured using an ELISA kit.
-
Analysis: The IC50 value for the inhibition of TNF-α production is calculated to determine the potency of rilzabrutinib.
Conclusion
The preclinical data for this compound demonstrate potent and selective engagement of its target, BTK. This leads to the effective modulation of key immune pathways implicated in various autoimmune diseases. Its reversible covalent binding mechanism, combined with demonstrated efficacy in preclinical models of arthritis and immune thrombocytopenia, supports its continued investigation as a promising therapeutic agent for immune-mediated disorders. The detailed experimental protocols provided in this guide offer a framework for researchers to further evaluate and compare the activity of rilzabrutinib and other BTK inhibitors.
References
(E)-Rilzabrutinib Demonstrates Superior Efficacy in Ibrutinib-Resistant Cell Lines
A comparative analysis of (E)-Rilzabrutinib reveals its potential to overcome acquired resistance to the first-generation BTK inhibitor, ibrutinib. Preclinical data indicates that rilzabrutinib maintains potent inhibitory activity against Bruton's tyrosine kinase (BTK) in cell lines harboring the most common ibrutinib-resistance mutation, C481S, a key driver of clinical relapse.
This guide provides a comprehensive comparison of the efficacy of rilzabrutinib and ibrutinib, with additional data on other next-generation BTK inhibitors, in the context of ibrutinib-resistant B-cell malignancies. The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of BTK Inhibitors in Ibrutinib-Resistant Models
The emergence of resistance to ibrutinib, primarily through mutations in the BTK gene at the C481 binding site, has necessitated the development of novel therapeutic strategies. Rilzabrutinib, a reversible covalent BTK inhibitor, has been designed to address this challenge by binding to BTK in a manner that is less susceptible to this mutation.
The following table summarizes the in vitro inhibitory potency of rilzabrutinib, ibrutinib, and other BTK inhibitors against wild-type and C481S-mutant BTK.
| Compound | Target | IC50 (nM) | Cell Line/System | Reference |
| This compound | BTK C481S | 1.2 | In vitro mutant cell model | [1] |
| Ibrutinib | BTK C481S | >1000 | In vitro mutant cell model | [1] |
| Pirtobrutinib | BTK WT | 1.1 | Primary CLL cells | [2][3] |
| Pirtobrutinib | BTK C481S | Potent inhibition | HEK293 BTK C481S cells | [2] |
| Acalabrutinib | BTK C481S | <10% inhibitory effect | Primary CLL cells | |
| Zanubrutinib | BTK WT / C481S | Not specified | Not specified |
Note: Direct comparative IC50 values for all listed drugs in the same experimental setup are not consistently available in the reviewed literature. The data is compiled from multiple sources and should be interpreted within the context of each individual study.
Signaling Pathways in Ibrutinib Resistance and Rilzabrutinib Action
Ibrutinib resistance mediated by the BTK C481S mutation leads to the reactivation of downstream signaling pathways crucial for B-cell proliferation and survival. Rilzabrutinib's mechanism of action allows it to effectively inhibit the mutated BTK, thereby blocking these reactivated pathways.
Caption: BCR signaling pathway in the context of ibrutinib resistance and rilzabrutinib action.
Experimental Protocols
Establishment of Ibrutinib-Resistant Cell Lines
Ibrutinib-resistant cell lines can be generated by continuous exposure of parental B-cell lymphoma cell lines to escalating concentrations of ibrutinib over several months.
-
Cell Culture: Culture parental B-cell lymphoma cell lines (e.g., TMD8, MEC-1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Ibrutinib Exposure: Initially, treat cells with a low concentration of ibrutinib (e.g., IC20).
-
Dose Escalation: Gradually increase the concentration of ibrutinib in the culture medium as the cells develop resistance and resume proliferation.
-
Resistance Confirmation: After 6-9 months of continuous culture, confirm resistance by comparing the IC50 of the resistant line to the parental line using a cell viability assay.
-
Genotypic Analysis: Sequence the BTK gene to identify potential resistance mutations, such as C481S.
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method for assessing cell viability in response to therapeutic agents.
-
Cell Plating: Seed ibrutinib-resistant and parental cells into 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, ibrutinib, or other BTK inhibitors for 72 hours. Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of BTK Signaling
Western blotting is used to detect changes in the phosphorylation status of key proteins in the BTK signaling pathway.
-
Cell Treatment and Lysis: Treat ibrutinib-resistant cells with the desired concentrations of BTK inhibitors for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-BTK (Tyr223), total BTK, p-PLCγ2 (Tyr759), total PLCγ2, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for comparing the efficacy of BTK inhibitors in ibrutinib-resistant cell lines.
Conclusion
The available preclinical data strongly suggest that this compound is a potent inhibitor of both wild-type and C481S-mutant BTK. Its ability to maintain efficacy in ibrutinib-resistant models highlights its potential as a valuable therapeutic option for patients with B-cell malignancies who have developed resistance to first-generation BTK inhibitors. Further clinical investigation is warranted to fully elucidate its clinical utility in this patient population. This guide provides a framework for the continued evaluation of rilzabrutinib and other next-generation BTK inhibitors in the context of evolving resistance mechanisms.
References
- 1. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (E)-Rilzabrutinib: A Procedural Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous management of investigational compounds is paramount, extending from initial experiments to final disposal. (E)-Rilzabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, requires careful handling throughout its lifecycle to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting, aligning with best practices for chemical and pharmaceutical waste management.
Core Principles for Disposal of Investigational Drugs
The disposal of any investigational compound, including this compound, must adhere strictly to federal, state, and local regulations.[1] The primary point of contact for guidance within a research institution is the Environmental Health and Safety (EHS) office. They can furnish specific instructions tailored to institutional policies and local mandates.
Hazard and Safety Information
Before handling this compound, it is crucial to be familiar with its hazard profile as outlined in the Safety Data Sheet (SDS). Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times to prevent skin and eye contact.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols.[1][2]
Key Safety and Handling Precautions for this compound
| Precaution Category | Specific Guidance | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | |
| Ventilation | Use only in areas with appropriate exhaust ventilation. Avoid dust and aerosol formation. | |
| Handling | Avoid inhalation, contact with eyes, and skin. Wash hands thoroughly after handling. | |
| Spill Response | Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations. Prevent leakage into drains or water courses. | |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at recommended temperatures (e.g., -20°C for powder). |
Experimental Protocol: this compound Waste Disposal
This protocol details the systematic procedure for the collection, segregation, storage, and disposal of waste contaminated with this compound.
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including:
-
Unused or expired pure compound.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Contaminated laboratory consumables (pipette tips, vials, etc.).
-
Spill cleanup materials.
-
-
Segregate this compound waste from general laboratory waste and other chemical waste streams to prevent cross-contamination and ensure proper disposal pathways.
2. Waste Collection and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Associated hazards (e.g., "Toxic if swallowed," "Causes skin irritation" - refer to the specific SDS).
-
The date accumulation started.
-
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
Keep containers tightly sealed when not actively adding waste.
4. Disposal Procedure:
-
Crucially, this compound waste must not be disposed of down the drain or in the regular trash. It is imperative to prevent the entry of the compound into sewers or surface and ground water.
-
Engage your institution's EHS office or a licensed hazardous waste disposal company for the final disposal.
-
The standard method for the final disposition of many pharmaceutical wastes is incineration at a licensed facility to ensure complete destruction of the compound.
5. Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
Contain the spill using an inert, absorbent material.
-
Carefully collect the spilled material and contaminated absorbents into a labeled hazardous waste container.
-
Clean the spill area thoroughly, often with alcohol, and dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these established procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
